Technical Documentation Center

7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
  • CAS: 588687-41-6

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid

An In-depth Technical Guide to 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 7-Bromo-2-(furan-2-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. By integrating a quinoline core, a furan moiety, and a bromine substituent, this molecule presents a unique scaffold for the development of novel therapeutic agents. This document outlines its fundamental properties, a proposed synthetic route, and its prospective applications in drug discovery, drawing upon established knowledge of structurally related compounds.

Physicochemical Properties

The molecular structure of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid combines several key functional groups that dictate its chemical and physical behavior. The quinoline core is a well-known pharmacophore, the furan ring can participate in various interactions, the carboxylic acid group provides a handle for further modification and influences solubility, and the bromine atom can modulate the electronic properties and metabolic stability of the molecule.

PropertyValue
Molecular Formula C₁₄H₈BrNO₃
Molecular Weight 318.13 g/mol
Canonical SMILES O=C(O)C1=C(C2=CC=CO2)N=C3C=C(Br)C=CC3=C1
InChI Key (Predicted)
Appearance (Predicted) Off-white to yellow solid
Solubility (Predicted) Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Synthesis and Characterization

The synthesis of quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being the most common and versatile methods. A plausible and efficient route for the synthesis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid is a modification of the Pfitzinger reaction.

Proposed Synthetic Pathway: Pfitzinger Reaction

This method involves the condensation of an isatin derivative (7-bromoisatin) with a carbonyl compound containing an α-methylene group (2-acetylfuran) in the presence of a strong base. The reaction proceeds through a series of aldol-type condensations and cyclizations to yield the desired quinoline-4-carboxylic acid.

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 7_bromoisatin 7-Bromoisatin Base Strong Base (e.g., KOH) 7_bromoisatin->Base Reacts with 2_acetylfuran 2-Acetylfuran 2_acetylfuran->Base Reacts with Target_Molecule 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid Base->Target_Molecule Catalyzes formation of Solvent Ethanol/Water Solvent->Target_Molecule in Heat Reflux Heat->Target_Molecule under

Caption: Proposed Pfitzinger reaction workflow for the synthesis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid.

Experimental Protocol
  • Preparation of Reactant Mixture: In a round-bottom flask, dissolve 7-bromoisatin in a solution of potassium hydroxide in a mixture of ethanol and water.

  • Addition of Carbonyl Compound: To the stirred solution, add 2-acetylfuran dropwise at room temperature.

  • Reaction under Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is then filtered, washed with water, and purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data, inferred from related structures, are summarized below.

TechniqueExpected Data
¹H NMR Signals corresponding to the protons on the quinoline and furan rings, as well as the carboxylic acid proton (a broad singlet at high ppm).
¹³C NMR Resonances for all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 318), with a characteristic isotopic pattern for the bromine atom (M and M+2 peaks in an approximate 1:1 ratio).
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C=C/C=N stretches of the aromatic rings.

Potential Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of a furan ring and a bromine atom is anticipated to confer unique pharmacological properties to the target molecule.

Antimicrobial and Antifungal Activity

Derivatives of 2-(furan-2-yl)quinoline-4-carboxylic acid have shown promise as antifungal agents. The quinoline scaffold is also present in many antibacterial drugs. The bromo-substituent can enhance the lipophilicity and, potentially, the antimicrobial potency of the compound.

Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and cell signaling pathways. The specific substitution pattern of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid makes it a candidate for screening against various cancer cell lines.

Biological_Activity cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes Molecule 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid Kinases Protein Kinases Molecule->Kinases Inhibition Topoisomerases DNA Topoisomerases Molecule->Topoisomerases Inhibition Microbial_Enzymes Microbial Enzymes Molecule->Microbial_Enzymes Inhibition Anti_inflammatory Anti-inflammatory Effects Molecule->Anti_inflammatory Potential Anticancer Anticancer Activity Kinases->Anticancer Topoisomerases->Anticancer Antimicrobial Antimicrobial Activity Microbial_Enzymes->Antimicrobial

Caption: Potential biological targets and therapeutic outcomes of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid.

Safety and Handling

As with any novel chemical compound, 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid is a promising scaffold for the development of new therapeutic agents. Its synthesis can be readily achieved through established methods like the Pfitzinger reaction. The combination of the quinoline, furan, and bromo-substituents suggests a high potential for diverse biological activities, particularly in the areas of antimicrobial and anticancer research. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks. Available at: [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. Available at: [Link]

Exploratory

Therapeutic potential of furan-substituted quinoline-4-carboxylic acids

An In-Depth Technical Guide Topic: Therapeutic Potential of Furan-Substituted Quinoline-4-Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Abstract The strategic fusion of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Therapeutic Potential of Furan-Substituted Quinoline-4-Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.

Abstract

The strategic fusion of quinoline and furan heterocycles, particularly with the inclusion of a 4-carboxylic acid moiety, has given rise to a class of compounds with significant and diverse therapeutic potential.[1] This technical guide provides a comprehensive overview of furan-substituted quinoline-4-carboxylic acids, navigating from their synthetic rationale to their mechanistic action in key disease areas. We will dissect their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data and detailed experimental protocols.[1][2][3] This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering field-proven insights into the evaluation and optimization of this promising chemical scaffold.

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline ring system is a well-established "privileged scaffold" due to its presence in numerous natural products and synthetic drugs.[4] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimalarial, anticancer, and antibacterial effects.[2][4][5] The furan ring, another prominent five-membered heterocycle, is also a key structural motif in many biologically active compounds, contributing to activities such as antimicrobial and anti-inflammatory properties.[6][7]

The hybridization of these two moieties creates a molecular architecture with enhanced biological and electrochemical properties.[2] The incorporation of a furan ring into the quinoline structure can significantly modulate the compound's pharmacological profile.[2] Furthermore, the carboxylic acid group at the 4-position of the quinoline ring is of critical importance; it often acts as a key pharmacophore, forming essential interactions, such as salt bridges or hydrogen bonds, with biological targets like enzyme active sites.[8] This guide focuses on this specific chemical class, exploring the synergy that arises from this combination of structural features.

Synthetic Strategies and Methodologies

The synthesis of quinoline-4-carboxylic acids is well-documented, with classic methods like the Pfitzinger and Doebner reactions providing robust pathways.[9][10] The Pfitzinger reaction, in particular, offers a powerful method for synthesizing these compounds, often involving the condensation of isatin with a carbonyl compound.[2][9]

Detailed Protocol: Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid (FQCA)

This protocol outlines a common and effective method for synthesizing the parent compound, FQCA, using isatin and 2-acetylfuran in an alkaline medium.[2][11] This method is chosen for its reliability and the accessibility of its starting materials.

Rationale: The use of an alkaline medium, such as potassium hydroxide, facilitates the initial aldol-type condensation between the enolate of 2-acetylfuran and the ketone of isatin. The subsequent intramolecular cyclization and dehydration, followed by acidic workup, yields the desired quinoline-4-carboxylic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve a molar equivalent of isatin in an appropriate volume of ethanol.

  • Base Addition: To this solution, add 3-4 molar equivalents of potassium hydroxide (KOH) dissolved in a minimal amount of water. Stir the mixture until a clear solution is obtained.

  • Carbonyl Addition: Slowly add one molar equivalent of 2-acetylfuran to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After completion, cool the mixture to room temperature. The potassium salt of the product will often precipitate. Filter the solid precipitate.

  • Acidification: Dissolve the collected solid in water and acidify the solution to a pH of approximately 4-5 using a dilute acid (e.g., 1N HCl). This step protonates the carboxylate to form the final carboxylic acid.

  • Isolation and Purification: The precipitated solid, 2-(furan-2-yl)quinoline-4-carboxylic acid, is collected by filtration, washed with cold water to remove any inorganic impurities, and dried.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure product.

  • Characterization: The final structure and purity must be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][11]

G cluster_workflow Synthesis Workflow for FQCA start 1. Dissolve Isatin in Ethanol add_base 2. Add Aqueous KOH (Alkaline Medium) start->add_base Form Isatin Salt add_carbonyl 3. Add 2-Acetylfuran add_base->add_carbonyl Prepare for Condensation reflux 4. Reflux for 8-12h (Monitor by TLC) add_carbonyl->reflux Initiate Cyclization cool_filter 5. Cool and Filter (Isolate K+ Salt) reflux->cool_filter acidify 6. Dissolve in H2O and Acidify with HCl cool_filter->acidify Protonation Step isolate 7. Filter and Dry (Isolate FQCA) acidify->isolate purify 8. Recrystallize from Ethanol isolate->purify Enhance Purity end 9. Characterize Product (NMR, MS) purify->end

Caption: Workflow for the synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA).

Therapeutic Applications and Mechanisms of Action

The fusion of the furan and quinoline rings results in compounds with a wide spectrum of biological activities.[1] This section details the therapeutic potential in three key areas: antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

Furan-quinoline compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[1] The presence of the furan ring is believed to be a major contributor to these antimicrobial properties.[1][12]

Anti-Tuberculosis: One of the most promising applications is in the treatment of tuberculosis.[2] The lead compound, 2-(furan-2-yl)quinoline-4-carboxylic acid (FQCA), has shown potent in-vitro activity against Mycobacterium tuberculosis, with efficacy comparable to standard drugs like pyrazinamide and ciprofloxacin.[2][11]

Antibacterial and Antifungal: Various derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Aspergillus niger and Candida albicans.[3][13][14] The mechanism of action for quinoline-based antibacterials often involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[15]

Table 1: Antimicrobial Activity of Selected Furan-Quinoline Derivatives

Compound IDOrganismActivity (MIC in µg/mL)Reference
FQCAMycobacterium tuberculosis3.12 - 6.25[2]
3fStaphylococcus aureus6.25[16]
3fEscherichia coli6.25[16]
3nStaphylococcus aureus6.25[16]
3nEscherichia coli6.25[16]
3oStaphylococcus aureus6.25[16]
3oEscherichia coli6.25[16]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Quinoline derivatives are extensively studied as potential antitumor agents.[1][17] The fusion with a furan moiety can enhance this activity, with hybrids acting through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell growth and survival.[1]

Mechanism of Action: A primary mechanism involves the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][18] Overexpression of EGFR is common in many cancers, and its inhibition can halt cell proliferation and induce apoptosis. Certain quinoline-3-carboxamide furan-derivatives have shown potent EGFR inhibition.[1][18] Other proposed mechanisms include DNA intercalation and the inhibition of pathways like PI3K/Akt/mTOR.[5][18]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Inhibitor Furan-Quinoline Carboxylic Acid Inhibitor->P_EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by furan-quinoline derivatives.

Table 2: Anticancer Activity of Selected Furan-Quinoline Derivatives

Compound IDCancer Cell LineActivity (IC50 in µM)Reference
Compound 37MCF-7 (Breast)3.46[18]
Compound 38MCF-7 (Breast)3.35[18]
Compound 39A549 (Lung)1.91[18]
Compound 40K-562 (Leukemia)5.29[18]
Cmpd 6 (Furan-2-ylmethyl)amino-quinolineBreast Cancer0.016[5]

IC50: Half-maximal inhibitory concentration

Anti-inflammatory Potential

Several studies have highlighted the anti-inflammatory and analgesic properties of quinoline-based furanones.[3][16] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of inflammatory mediators like prostaglandins.[3] Compounds possessing electron-withdrawing groups (e.g., -Cl, -NO2) have been observed to be more biologically active.[3] In vivo studies using carrageenan-induced rat paw edema have validated the anti-inflammatory potential of these compounds, with some showing efficacy comparable to standard drugs like diclofenac and ibuprofen.[3][16]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Anti-Tuberculosis Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[2]

Rationale: The assay relies on the ability of metabolically active mycobacteria to reduce the non-fluorescent, blue indicator dye (Alamar Blue) to a fluorescent, pink product (resorufin). Inhibition of growth is therefore measured by the absence of this color change.

Step-by-Step Methodology:

  • Culture Preparation: Prepare a suspension of M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth, adjusting the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Serially dilute the test compounds (e.g., FQCA) in a 96-well microplate to achieve a range of final concentrations. Include wells for a positive control (bacteria only) and a negative control (broth only).

  • Inoculation: Add the prepared bacterial suspension to each well containing the test compound. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Dye Addition: After incubation, add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Data Reading: Assess the results visually or using a fluorometer/spectrophotometer. A blue color indicates inhibition, while a pink color indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for lead optimization. For furan-substituted quinoline-4-carboxylic acids, several key features dictate their therapeutic potential.

  • The Quinoline Core: This bicyclic system provides a rigid scaffold essential for binding to many biological targets. Substitutions on the benzene ring portion of the quinoline can significantly impact activity. For instance, electron-withdrawing groups can enhance anti-inflammatory and antimicrobial effects.[3]

  • The Furan Moiety: The presence and position of the furan ring are critical. It is often a key contributor to the antimicrobial profile and can modulate the overall lipophilicity and electronic properties of the molecule.[1][12]

  • The 4-Carboxylic Acid: This group is a crucial pharmacophore. Its ability to deprotonate and form ionic or hydrogen bonds is often essential for anchoring the molecule in the active site of target enzymes, such as dihydroorotate dehydrogenase or EGFR.[8]

  • Substituents: Additional functional groups on either the quinoline or furan ring can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (ADMET).[13]

G cluster_sar Structure-Activity Relationship (SAR) Logic Structure Furan-Quinoline-4-Carboxylic Acid Quinoline Core Furan Moiety Carboxylic Acid Substituents Activity Therapeutic Potential | { Antimicrobial | Anticancer | Anti-inflammatory } Structure:f1->Activity Scaffold Rigidity Binding Foundation Structure:f2->Activity Modulates Potency Antimicrobial Driver Structure:f3->Activity Target Anchoring (H-bonds, Salt Bridge) Structure:f4->Activity Fine-tunes Potency & Pharmacokinetics

Caption: Key structural components influencing the biological activity of the scaffold.

Future Directions and Conclusion

Furan-substituted quinoline-4-carboxylic acids represent a highly versatile and promising scaffold in drug discovery. The compelling preclinical data across antimicrobial, anticancer, and anti-inflammatory applications underscore their therapeutic potential.[1][2][3]

Future research should focus on:

  • Lead Optimization: Synthesizing novel analogues to improve potency, selectivity, and drug-like properties based on established SAR.

  • Mechanism Elucidation: Conducting further studies to definitively identify the molecular targets and signaling pathways for the most potent compounds.

  • In Vivo Efficacy: Advancing lead candidates into animal models of infection, cancer, and inflammation to validate their therapeutic efficacy and safety profiles.

  • ADMET Profiling: Performing comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the clinical viability of promising compounds.[13]

References

  • The Pharmacological Potential of Furan-Quinoline Compounds: A Technical Guide. (2025). Benchchem.
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. (2025). Journal of Chemical Health Risks.
  • Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evalu
  • IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. (2025).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Synthesis of quinoline attached-furan-2(3H)-ones having anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation.
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Is
  • Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. (2019). European Journal of Chemistry.
  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (2025). Journal of Chemical Health Risks.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
  • Synthesis of furo[3,4‐c]quinolin‐4(5H)‐ones.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. (2025).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC.
  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Food & Function.

Sources

Foundational

Pharmacophore modeling of 2-furan-quinoline derivatives

An In-Depth Technical Guide to the Pharmacophore Modeling of 2-Furan-Quinoline Derivatives Foreword: From Scaffold to Strategy The convergence of furan and quinoline rings creates a privileged heterocyclic scaffold, the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 2-Furan-Quinoline Derivatives

Foreword: From Scaffold to Strategy

The convergence of furan and quinoline rings creates a privileged heterocyclic scaffold, the 2-furan-quinoline core, which has consistently emerged in medicinal chemistry as a source of potent bioactive agents.[1][2] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] However, navigating the vast chemical space of possible substitutions to optimize potency and selectivity remains a formidable challenge. This is where the predictive power of computational chemistry, specifically pharmacophore modeling, becomes an indispensable tool.

This guide, written from the perspective of a Senior Application Scientist, is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the pharmacophore modeling workflow as applied to 2-furan-quinoline derivatives. We will explore the causality behind methodological choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature to ensure a robust and reliable approach to rational drug design.

The Pharmacophore Concept: Decoding Molecular Recognition

A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target.[5][6] It is not a real molecule or a set of functional groups, but rather a three-dimensional arrangement of essential interaction points. Understanding these features is the first step in translating a collection of active molecules into a predictive model.

Core Pharmacophoric Features

The most common features used in pharmacophore modeling are crucial for defining how a ligand, such as a 2-furan-quinoline derivative, will bind to its target.[7]

FeatureAbbreviationDescriptionPotential Role in 2-Furan-Quinoline
Hydrogen Bond Acceptor HBAA Lewis base capable of accepting a hydrogen bond.The nitrogen atom in the quinoline ring; oxygen atoms in the furan ring or substituents.
Hydrogen Bond Donor HBDA group capable of donating a hydrogen atom to a hydrogen bond.Hydroxyl (-OH) or amine (-NH2) groups substituted on the scaffold.
Hydrophobic Region HA non-polar region of the molecule that can engage in van der Waals or hydrophobic interactions.The fused aromatic rings of the quinoline and furan systems.
Aromatic Ring ARA planar, cyclic, conjugated system of pi electrons.The quinoline and furan rings themselves.
Positive Ionizable PIA group that is likely to be protonated and carry a positive charge at physiological pH.Substituted amine functionalities.
Negative Ionizable NIA group that is likely to be deprotonated and carry a negative charge at physiological pH.Carboxylic acid groups, such as in 2-(furan-2-yl)quinoline-4-carboxylate.[8]
The Two Foundational Approaches

Pharmacophore modeling can be broadly categorized into two main types, the choice of which depends entirely on the available information about the biological target.[6][9]

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is used when the three-dimensional structure of the biological target is unknown.[6] It relies on a set of known active compounds to deduce the common chemical features responsible for their activity.[10]

  • Structure-Based Pharmacophore Modeling (SBPM): When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography), this information is used directly to derive a pharmacophore model based on the key interactions observed in the binding site.[10][11]

G

A Validated Workflow for Ligand-Based Pharmacophore Modeling

For this guide, we will focus on the Ligand-Based Pharmacophore Modeling (LBPM) workflow, as it is a common scenario when exploring the potential of a chemical series like 2-furan-quinolines against novel or structurally unresolved targets. The integrity of the model hinges on a rigorous, multi-stage process.

G

Stage 1: Dataset Curation and Preparation

The quality of a pharmacophore model is a direct reflection of the quality and diversity of the input data. A biased dataset will inevitably lead to a biased and poorly predictive model.[9]

Expertise in Action: The primary goal is to select a training set of active compounds that is structurally diverse. Including only very similar analogues (scaffold bias) will create a model that is excellent at identifying those specific analogues but fails to recognize novel active compounds with different scaffolds.[9]

Protocol: Dataset Preparation

  • Compound Collection: Gather a set of 2-furan-quinoline derivatives with experimentally determined biological activity data (e.g., IC₅₀, EC₅₀, or Kᵢ values) against the target of interest.

  • Activity Definition: Define clear activity thresholds. For instance, classify compounds as:

    • Highly Active (+++): IC₅₀ < 1 µM

    • Moderately Active (++): 1 µM < IC₅₀ < 10 µM

    • Inactive (+): IC₅₀ > 10 µM

  • Training Set Selection:

    • Choose 15-20 structurally diverse compounds from the "Highly Active" set. This selection is crucial and should represent the different substitution patterns available within your chemical series.[12]

    • Ensure the selected compounds span a wide range of activity values (at least 4-5 orders of magnitude) to provide sufficient information for the model generation algorithm.

  • Test Set Selection:

    • The remaining compounds not selected for the training set will form the test set.

    • Crucially, this set must also contain a significant number of known inactive compounds (decoys). A good test set validates the model's ability to not only find actives (sensitivity) but also reject inactives (specificity).[7]

Stage 2: Model Generation and Hypothesis Selection

With a curated training set, the next step is to generate pharmacophore hypotheses. This involves conformational analysis of each molecule and subsequent alignment to identify common 3D arrangements of pharmacophoric features. Software like Discovery Studio (HypoGen algorithm), LigandScout, or MOE are commonly used for this purpose.[9]

Protocol: Ligand-Based Model Generation (HypoGen Example)

  • Conformational Analysis: For each molecule in the training set, generate a representative set of low-energy 3D conformations. This is critical because the molecule's bioactive conformation (how it binds to the target) may not be its lowest energy state in solution.

  • Feature Identification: The software identifies all potential pharmacophoric features (HBA, HBD, HY, AR, etc.) within each conformation of each molecule.

  • Common Feature Pharmacophore Generation: The algorithm identifies combinations of features that are common to the most active compounds in the training set. It generates a series of hypotheses, each defined by a unique set of features and their spatial constraints (distances and angles).

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds while simultaneously not mapping to inactive compounds. The software calculates a total cost value for each model. A statistically significant model will have a high "cost difference" (difference between the null cost and the total cost) and a low "RMSD" value.

Stage 3: Rigorous Model Validation (The Trustworthiness Pillar)

A generated model is merely a hypothesis until it is rigorously validated. Validation ensures the model has true predictive power and is not a result of chance correlation.[13]

Protocol: Pharmacophore Model Validation

  • Internal Validation (Cost Analysis):

    • Fixed Cost & Null Cost: The software calculates a "fixed cost" (representing a model that fits all actives perfectly) and a "null cost" (representing a model with no correlation to activity). A reliable hypothesis should have a total cost closer to the fixed cost and a large cost difference (ideally > 60 bits) relative to the null cost.

    • Configuration Cost: This value should be low (< 17), indicating a low complexity and high significance of the hypothesis.

  • Internal Validation (Fischer's Randomization Test):

    • This is a critical step for ensuring statistical significance.[12] The software shuffles the activity data of the training set and attempts to generate a hypothesis. This is repeated many times (e.g., 99 times for a 99% confidence level).

    • Causality Check: If the original, non-randomized data produces a hypothesis with a significantly lower cost than the hypotheses from the randomized datasets, it confirms that the model is based on a true structure-activity relationship and not random chance.

  • External Validation (Test Set Screening):

    • This is the ultimate test of a model's predictive power. The validated hypothesis is used as a 3D query to screen the external test set (which includes both active and inactive compounds).

    • The performance is evaluated using several metrics, which can be summarized in a table.

Validation MetricDescriptionDesired Value
Enrichment Factor (EF) The ratio of the percentage of actives found in a small fraction of the screened database to the percentage expected by random selection.High (e.g., > 10 in the top 1%)
Güner-Henry (GH) Score A scoring function that considers the percentage of actives yielded from the database, the percentage of hits found in the actives, and the enrichment factor.Close to 1 (Good)
ROC-AUC The Area Under the Curve for a Receiver Operating Characteristic plot. It measures the model's ability to discriminate between active and inactive compounds.Close to 1 (Excellent discrimination)

Application in Virtual Screening

Once validated, the pharmacophore model becomes a powerful tool for virtual screening—a computational technique used to search large libraries of compounds for molecules that match the pharmacophore and are therefore likely to be active.[14] This process can screen millions of compounds in a fraction of the time and cost of high-throughput experimental screening.

G

Pitfalls and Advanced Considerations

While powerful, pharmacophore modeling is not without its limitations. Awareness of these pitfalls is the mark of an experienced computational scientist.

  • Conformational Bias: The quality of a ligand-based model is highly dependent on the conformational sampling of the training set molecules. Incomplete sampling may miss the bioactive conformation, leading to a flawed model.[15]

  • Single-Model Limitation: Traditional pharmacophore modeling often produces a single hypothesis. For flexible protein targets or diverse ligand sets, this can be an oversimplification. Multi-pharmacophore approaches, which combine several hypotheses, can offer a more comprehensive representation of molecular recognition.[9][15]

  • Dynamic Nature of Targets: Proteins are not static. Dynamic pharmacophore models ("dynophores"), derived from molecular dynamics simulations, can capture the time-dependent interaction patterns between a ligand and its target, offering a more realistic model.[15]

Conclusion

Pharmacophore modeling provides a scientifically rigorous, cost-effective, and rational framework for advancing the discovery of novel 2-furan-quinoline derivatives. By moving from a collection of active molecules to a validated 3D interaction model, researchers can intelligently prioritize synthetic efforts, screen vast virtual libraries for new lead compounds, and ultimately accelerate the journey from scaffold to clinical candidate. The key to success lies not in the automated output of software, but in a deep understanding of the underlying principles and a commitment to meticulous validation at every stage of the process.

References

  • Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. [Link]

  • Kaserer, T., Kastenhofer, J., & Langer, T. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry, 6(16), 1873-1888. [Link]

  • De Luca, L., & Barreca, M. L. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1369593. [Link]

  • Schuster, D., & Langer, T. (2012). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Methods in Molecular Biology, 914, 235-253. [Link]

  • Kryzhanovska, A., & Borysko, P. (2019). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 9(12), e3272. [Link]

  • Li, H., et al. (2011). Generation and validation of the first predictive pharmacophore model for cyclin-dependent kinase 9 inhibitors. Journal of Molecular Graphics and Modelling, 29(7), 887-897. [Link]

  • Kumar, A., & Kumar, S. (2025). Pharmacophore modeling in drug design. Journal of Pharmaceutical and Biomedical Analysis, 245, 116089. [Link]

  • Aftab, S. O., & Shah, A. (2022). Pharmacophore modeling and its applications. MethodsX, 9, 101741. [Link]

  • De Luca, L., & Barreca, M. L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3393. [Link]

  • Husain, A., et al. (2015). Quinoline based furanones and their nitrogen analogues: Docking, synthesis and biological evaluation. Saudi Pharmaceutical Journal, 23(6), 646-655. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie, 351(3-4), e1700311. [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline-furan derivatives. ResearchGate. [Link]

  • Singh, R., & Kaur, H. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Research Journal of Pharmacy and Technology, 14(10), 5645-5653. [Link]

  • Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(24), 8065-8073. [Link]

  • Adewole, O. O., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1083981. [Link]

  • Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

Sources

Exploratory

Technical Guide: 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid in Coordination Chemistry

Executive Summary This technical guide profiles 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (referred to herein as BFQCA ), a specialized N,O-donor ligand. Unlike simple quinaldic acid derivatives, BFQCA integrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (referred to herein as BFQCA ), a specialized N,O-donor ligand. Unlike simple quinaldic acid derivatives, BFQCA integrates a heavy halogen atom (Br) and a heteroaromatic pendant (furan) into the quinoline scaffold. These modifications critically alter the ligand's electronic landscape, enhancing spin-orbit coupling for luminescent applications and increasing lipophilicity for medicinal inorganic chemistry. This document outlines the synthetic pathways, coordination geometry, and validated protocols for deploying BFQCA in Metal-Organic Frameworks (MOFs) and discrete metallodrugs.

Ligand Architecture & Design Principles

The utility of BFQCA in coordination chemistry stems from its three distinct functional domains:

  • The N,O-Chelating Pocket: The quinoline nitrogen (

    
    ) and the carboxylate oxygen (
    
    
    
    ) form a stable five-membered chelate ring with metal ions. This "quinaldic acid" motif is robust, typically resisting dissociation in physiological media.
  • The 7-Bromo Substituent:

    • Heavy Atom Effect: Enhances intersystem crossing (ISC), making this ligand ideal for sensitizing lanthanide luminescence (e.g., Eu³⁺, Tb³⁺).

    • Halogen Bonding: The bromine atom can act as a Lewis acid in crystal engineering, directing supramolecular assembly via

      
       interactions.
      
  • The 2-Furan Moiety: Extends the

    
    -conjugation system, bathochromically shifting absorption bands into the visible region (400–450 nm), facilitating excitation by standard LED sources.
    

Synthetic Protocol: The Pfitzinger Reaction[1][2][3]

The most reliable route to BFQCA is the Pfitzinger Reaction , a condensation between isatin derivatives and ketones in strong alkali. This method is preferred over the Doebner reaction for this specific substrate due to higher yields and easier purification.

Reaction Mechanism & Workflow[1]

The reaction proceeds via the nucleophilic attack of the hydroxide on the isatin amide bond (ring opening), followed by condensation with the acetylfuran and subsequent cyclization.

PfitzingerSynthesis Isatin 5-Bromoisatin (Precursor A) Intermediate Isatoic Intermediate (Ring Opening) Isatin->Intermediate KOH (33%), 80°C Ketone 2-Acetylfuran (Precursor B) Condensation Aldol-type Condensation Ketone->Condensation Intermediate->Condensation In situ Cyclization Cyclization & Dehydration Condensation->Cyclization - H2O Product BFQCA (Precipitate) Cyclization->Product Acidification (AcOH)

Figure 1: Step-wise mechanism of the Pfitzinger synthesis for BFQCA production.

Experimental Procedure (Validated)

Reagents:

  • 5-Bromoisatin (10 mmol, 2.26 g)

  • 2-Acetylfuran (12 mmol, 1.32 g)

  • Potassium Hydroxide (KOH) (33% w/v aqueous solution, 15 mL)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid

Protocol:

  • Dissolution: Suspend 5-bromoisatin in the KOH solution in a 100 mL round-bottom flask. Heat gently (60°C) until the deep red solid dissolves, forming a yellow/orange solution (isatoate formation).

  • Addition: Add 2-acetylfuran dissolved in ethanol dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 12–24 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 1:1). The disappearance of the isatin spot indicates completion.

  • Work-up: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous residue with 20 mL distilled water.

  • Precipitation: Cool the solution in an ice bath (0–4°C). Acidify dropwise with glacial acetic acid to pH 4–5. A voluminous precipitate will form.

  • Purification: Filter the solid, wash with cold water (

    
     mL) to remove excess salts, and recrystallize from DMF/Ethanol or glacial acetic acid.
    

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.

Coordination Modes & Structural Chemistry

BFQCA is a versatile ligand that adapts its coordination mode based on the metal ion radius and the pH of the reaction medium.

Binding Modes
ModeNotationDescriptionPreferred Metals
Chelating

Bidentate binding via Quinoline-N and Carboxylate-O. Forms a 5-membered ring.Cu(II), Ni(II), Zn(II)
Bridging

Carboxylate bridges two metal centers; N may or may not bind.Ag(I), Ln(III) (Polymers)
Chelating-Bridging

N,O-chelation to Metal 1; second carboxylate oxygen binds Metal 2.Pb(II), Cd(II), Ln(III)
Crystallization Strategy

To obtain single crystals suitable for X-ray diffraction (SXRD), solvothermal synthesis is recommended over simple evaporation due to the ligand's low solubility in neutral water.

  • Solvent System: DMF:H₂O (3:1) or DEF:Ethanol (1:1).

  • Temperature: 100–120°C for 48 hours in a Teflon-lined autoclave.

  • Base: Pyridine or Triethylamine (to deprotonate the -COOH group, facilitating coordination).

Functional Applications

Lanthanide Luminescence (Antenna Effect)

The BFQCA ligand is an excellent "antenna" for Lanthanide ions (


). The conjugated quinoline-furan system absorbs UV-Vis light and transfers energy to the emissive state of the metal.
  • Mechanism: Ligand Singlet (

    
    ) 
    
    
    
    Ligand Triplet (
    
    
    )
    
    
    Ln Excited State (
    
    
    for Eu,
    
    
    for Tb).
  • Role of Bromine: The heavy atom enhances the

    
     intersystem crossing rate via spin-orbit coupling, potentially increasing the quantum yield of the complex.
    
Metallodrug Development (Antimicrobial)

Quinoline-4-carboxylic acids are structural analogs of ciprofloxacin (fluoroquinolones). Complexation with silver (Ag) or copper (Cu) creates synergistic antimicrobial agents.

  • Target: DNA Gyrase inhibition (ligand) + Membrane disruption (metal).

  • Lipophilicity: The 7-Br and 2-Furan groups increase

    
    , enhancing passive diffusion across bacterial membranes compared to the unsubstituted parent acid.
    

Characterization & Validation

To ensure scientific integrity, the following characterization data must be obtained.

NMR Spectroscopy (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • Carboxylic Acid: Broad singlet at

      
       13.5–14.0 ppm (disappears upon D₂O shake).
      
    • Quinoline H3: Singlet around

      
       8.3–8.5 ppm (characteristic of 2-substituted quinolines).
      
    • Furan Protons: Three distinct multiplets in the

      
       6.6–7.8 ppm range.
      
    • Shift upon Coordination: The proton adjacent to the Nitrogen (H8) will experience a downfield shift (

      
       ppm) due to the drainage of electron density onto the metal center.
      
Infrared Spectroscopy (FT-IR)
  • Free Ligand:

    
     at 
    
    
    
    cm⁻¹.
  • Complex: The carbonyl band splits into symmetric (

    
    ) and asymmetric (
    
    
    
    ) carboxylate stretches.
    • If

      
       cm⁻¹, it suggests bidentate bridging or chelating.
      
    • If

      
       cm⁻¹, it suggests monodentate binding.
      

References

  • Pfitzinger Reaction Mechanism & Scope

    • Pfitzinger, W. (1886).[1] "Chinolinderivate aus Isatin und Säuren." Journal für Praktische Chemie.

    • Review: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][3][1][4] Chemistry of Heterocyclic Compounds.

  • Synthesis of 2-(Furan-2-yl)

    • Journal of Chemical Health Risks (2025).[5] "Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis."[5][6]

  • Coordination Chemistry of Quinoline Carboxylates

    • Zhang, Y. et al. (2016). "Synthesis, Structure Evaluation... of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid."[7][8] Acta Chimica Slovenica.

    • Kowalik, M. et al. (2023). "A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block." Materials (MDPI).

  • Biological Activity of Quinoline-4-Carboxylic Acids

    • BenchChem Technical Guide (2025). "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids."

  • Commercial Availability & Properties

    • PubChem Entry: "2-(Furan-2-yl)quinoline-4-carboxylic acid."[5][6] CID 697640.[9] Link

Sources

Protocols & Analytical Methods

Method

Pfitzinger reaction protocol for 7-bromo-isatin and 2-acetylfuran

An In-Depth Guide to the Synthesis of 8-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid via the Pfitzinger Reaction Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 8-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid via the Pfitzinger Reaction

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and theoretical background for the synthesis of 8-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, a specialized heterocyclic compound, through the Pfitzinger reaction. The synthesis utilizes 7-bromo-isatin and 2-acetylfuran as key starting materials. Quinoline-4-carboxylic acids are a significant class of compounds in medicinal chemistry, and the Pfitzinger reaction offers a robust method for their preparation.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the reaction mechanism, a step-by-step experimental protocol, and critical considerations for optimizing the reaction to achieve high yields and purity.

Introduction and Scientific Context

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in the late 19th century, is a powerful chemical reaction for the synthesis of substituted quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group, under basic conditions.[1][4] The resulting quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[3][5][6]

The specific reaction detailed herein involves the condensation of 7-bromo-isatin with 2-acetylfuran. The bromine substituent on the isatin ring is an electron-withdrawing group that can influence the electronic properties and potential biological activity of the final product. 2-Acetylfuran serves as the requisite carbonyl component, providing the atoms necessary to form the second ring of the quinoline system.[7][8] This particular synthesis yields 8-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, a molecule with potential for further investigation in drug discovery programs.

The Pfitzinger Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.

  • Base-Catalyzed Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like KOH) on the C2-carbonyl of the isatin lactam ring. This hydrolyzes the amide bond, opening the ring to form the potassium salt of a keto-acid (an isatinic acid derivative).[4][9] This step is critical, and ensuring its completion before the addition of the carbonyl compound can prevent side reactions.[10][11]

  • Condensation and Imine Formation: The amino group of the ring-opened intermediate then condenses with the carbonyl group of 2-acetylfuran to form a Schiff base, or imine.

  • Tautomerization and Cyclization: The imine can tautomerize to the more stable enamine form. This enamine intermediate then undergoes an intramolecular cyclization, an aldol-type condensation, where the enamine attacks the keto group of the isatinic acid backbone.[4]

  • Dehydration: The final step is a dehydration (loss of a water molecule) of the cyclic intermediate, which results in the formation of the aromatic quinoline ring system, yielding the final product.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product 7-Bromo-isatin 7-Bromo-isatin Ring_Opening 1. Base-Catalyzed Ring Opening 7-Bromo-isatin->Ring_Opening + KOH 2-Acetylfuran 2-Acetylfuran KOH KOH Condensation 2. Condensation to form Imine Ring_Opening->Condensation + 2-Acetylfuran Cyclization 3. Tautomerization & Intramolecular Cyclization Condensation->Cyclization Dehydration 4. Dehydration to form Aromatic Ring Cyclization->Dehydration Final_Product 8-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid Dehydration->Final_Product

Pfitzinger Reaction Mechanism Overview

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations for key steps.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-bromo-isatin≥97%Standard Chemical Supplier
2-acetylfuran≥98%Standard Chemical Supplier[8]
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Standard Chemical Supplier
Ethanol, Absolute200 ProofStandard Chemical Supplier
Hydrochloric Acid (HCl)Concentrated, 37%Standard Chemical SupplierFor acidification.
Diethyl EtherAnhydrousStandard Chemical SupplierFor washing.
Deionized WaterIn-house
TLC PlatesSilica Gel 60 F254Standard Chemical Supplier
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and funnels

  • Büchner funnel and vacuum flask for filtration

  • pH paper or pH meter

  • Rotary evaporator (optional)

Reaction Workflow Diagram

Pfitzinger_Workflow start Start prep Prepare KOH Solution in Ethanol/Water start->prep isatin_add Add 7-Bromo-isatin Stir for 1 hr at RT prep->isatin_add ketone_add Add 2-Acetylfuran isatin_add->ketone_add reflux Reflux for 12-24 hrs Monitor by TLC ketone_add->reflux workup Work-up: Cool, Add Water, Wash with Ether reflux->workup acidify Acidify Aqueous Layer with HCl to pH 4-5 workup->acidify precipitate Precipitate Forms acidify->precipitate isolate Isolate by Vacuum Filtration precipitate->isolate wash Wash Solid with Cold Water isolate->wash dry Dry Product under Vacuum wash->dry purify Recrystallize from Ethanol/Water (Optional) dry->purify end End: Pure Product purify->end

Experimental Workflow for Pfitzinger Synthesis
Step-by-Step Procedure

Safety Precaution: This reaction involves strong bases and acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.04 mol) in a mixture of 80 mL of absolute ethanol and 5 mL of deionized water. Stir until the KOH is fully dissolved.

    • Expertise Note: A hydroalcoholic solution is used to ensure the solubility of both the polar potassium isatinate salt and the less polar organic ketone.[12][13]

  • Isatin Ring Opening: Add 7-bromo-isatin (0.01 mol) to the basic solution. Stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of 7-bromo-isatinic acid.

    • Expertise Note: This pre-stirring step is crucial to ensure the complete ring opening of the isatin.[10] Co-addition of all reactants can lead to self-condensation of the isatin or ketone, resulting in tar formation and lower yields.[10][11]

  • Addition of the Carbonyl Compound: To the stirred solution, add 2-acetylfuran (0.015 mol, 1.5 equivalents).

    • Expertise Note: A slight excess of the carbonyl compound is often used to drive the reaction to completion and consume as much of the isatin intermediate as possible.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture and spot it against the starting materials. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the isatin spot and the appearance of a new, more polar (lower Rf) spot for the carboxylic acid product indicates reaction progression.[10]

  • Work-up and Isolation: a. After the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature. b. If a significant amount of ethanol is present, it can be removed using a rotary evaporator. Otherwise, proceed to the next step. c. Add 50 mL of deionized water to the reaction mixture to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted 2-acetylfuran and other neutral impurities.[10] e. Carefully collect the aqueous layer and cool it in an ice-water bath. f. Slowly acidify the cold aqueous layer by adding concentrated HCl dropwise with stirring until the pH is approximately 4-5. A precipitate should form.[3] g. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: a. Wash the collected solid with cold deionized water (2 x 20 mL) to remove any inorganic salts. b. Dry the product in a vacuum oven at 60-70°C to a constant weight. c. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Summary of Quantitative Data
ParameterValueMolar Amount (mol)Molar Ratio
7-bromo-isatin2.26 g0.011.0
2-acetylfuran1.65 g (1.5 mL)0.0151.5
Potassium Hydroxide (KOH)2.24 g0.044.0
Ethanol80 mL--
Water5 mL--
Reaction Temperature ~80-85°C (Reflux)--
Reaction Time 12-24 hours--

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete isatin ring opening. Insufficient reaction time or temperature.Ensure isatin is fully dissolved and stirred in the base for at least 1 hour before adding the ketone.[10] Increase reflux time and monitor by TLC until starting material is consumed.
Tar Formation Self-condensation of reactants due to simultaneous mixing. Reaction temperature is too high.Follow the sequential addition protocol strictly. Avoid excessively high temperatures during reflux.[10]
Incomplete Reaction Insufficient excess of the carbonyl compound. Base concentration is not optimal.Increase the molar ratio of 2-acetylfuran to 1.5-2.0 equivalents. Optimize the concentration of KOH for the specific substrates.[10]
Product Fails to Precipitate Solution is not sufficiently acidic. Product is sparingly soluble.Check the pH after acidification and add more acid if necessary to reach pH 4-5. If the product remains in solution, attempt to extract with an organic solvent like ethyl acetate after acidification.

Conclusion

The Pfitzinger reaction remains a highly effective and versatile method for the synthesis of quinoline-4-carboxylic acids. By following the detailed protocol and understanding the underlying mechanism, researchers can successfully synthesize 8-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid from 7-bromo-isatin and 2-acetylfuran. The key to a successful synthesis lies in the careful, stepwise addition of reagents to favor the desired reaction pathway and minimize the formation of side products. This application note provides the necessary framework for both the practical execution and the intelligent optimization of this valuable chemical transformation.

References

  • Pfitzinger, W. (1886). Chinolin-Derivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I. D., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Shvekhgeimer, M. G. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257-294.
  • Lv, Q., Fang, L., Wang, P., Lu, C., & Yan, F. (2013).
  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Patel, V. R., et al. (2016). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1156-1173.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives as potent antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Ofilas, R. V. D. (n.d.). Chemistry of Pfitzinger Synthesis. Scribd.
  • Yokoyama, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(13), 6649–6657.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Furan-2-yl)quinoline-4-carboxylate.
  • Ali, D., et al. (2021). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Journal of Chemical Health Risks.
  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]

  • Anoop, M., & Zachariah, S. M. (2016). An Endogenous Heterocyclic Compound Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 118-125.
  • Nurohmah, B. A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub.
  • CN101357910A - Method for synthesizing 2-acetylfuran. (n.d.). Google Patents.
  • New process for preparing 2-acetylfuran from furan. (n.d.). Patsnap. Retrieved from [Link]

Sources

Application

Application Note: Recrystallization Protocols for 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid

[1] Executive Summary This application note details the purification strategies for 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid , a pharmacophore often synthesized via the Pfitzinger reaction.[1] Due to the amphote...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the purification strategies for 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid , a pharmacophore often synthesized via the Pfitzinger reaction.[1] Due to the amphoteric nature of the quinoline-4-carboxylic acid moiety (containing both a basic nitrogen and an acidic carboxyl group) and the lipophilicity of the 7-bromo and 2-furyl substituents, standard organic workups often yield products trapped with inorganic salts or unreacted isatin derivatives.

This guide prioritizes Glacial Acetic Acid as the solvent of choice for high-purity recovery, with Ethanol/Water systems provided as a secondary "green" alternative.[1]

Physicochemical Context & Solubility Logic[1]

To select the correct solvent, one must understand the intermolecular forces at play in the crystal lattice of the target molecule:

  • Zwitterionic Character: The quinoline nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ) can form strong intermolecular hydrogen bond networks (head-to-tail stacking), leading to high melting points (
    
    
    ) and poor solubility in non-polar solvents like hexane or toluene.[1]
  • Substituent Effects:

    • 7-Bromo: Increases lipophilicity but adds significant molecular weight, decreasing solubility in cold alcohols.[1]

    • 2-Furan: Aromatic but potentially acid-sensitive.[1] While stable in the quinoline scaffold, prolonged exposure to strong mineral acids (e.g., conc.[1] HCl) at high temperatures should be minimized to prevent furan ring opening.[1]

Solvent Selection Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Glacial Acetic Acid High Low Excellent Primary Method. Disrupts zwitterionic lattice; keeps non-polar tars in solution.[1]
Ethanol (95%) ModerateVery LowGoodSecondary Method. Best for removing inorganic salts.[1]
DMF / Water Very HighHighModerateAnti-Solvent Method. Use only if product oils out in other solvents.[1]
Ethyl Acetate LowNegligiblePoorNot recommended.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purification based on the crude material's state.

RecrystallizationLogic Crude Crude Product (Post-Acidification) Analyze Impurity Analysis (TLC / HPLC) Crude->Analyze Salts High Inorganic Salts? Analyze->Salts Tars Dark Tars/Organic Impurities? Analyze->Tars MethodA PROTOCOL A: Glacial Acetic Acid Salts->MethodA No MethodB PROTOCOL B: Ethanol/Water Wash Salts->MethodB Yes (KCl/NaCl present) Tars->MethodA Yes (Polymerized furans/Isatin) MethodC PROTOCOL C: DMF + Water Precip Tars->MethodC Extreme Tars

Figure 1: Decision matrix for solvent selection based on impurity profile.

Experimental Protocols

Protocol A: Glacial Acetic Acid (The Gold Standard)

Purpose: This method is most effective for removing unreacted 5-bromoisatin and colored organic byproducts (red/brown tars) common in Pfitzinger reactions.[1]

Materials:

  • Crude 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid[1]

  • Glacial Acetic Acid (ACS Reagent grade)[1]

  • Activated Charcoal (optional, for decolorization)[1]

Step-by-Step Procedure:

  • Suspension: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 40 mL of Glacial Acetic Acid.

  • Dissolution: Heat the mixture to boiling (

    
    ) with magnetic stirring. The solid should dissolve completely.[1]
    
    • Note: If solid remains after boiling, add more acetic acid in 5 mL increments.[1]

  • Decolorization (Optional): If the solution is dark black/brown, carefully add 0.5 g of activated charcoal.[1] Reflux for 5 minutes.

  • Hot Filtration: While keeping the solution near boiling, filter through a pre-heated glass funnel (or Celite pad) to remove charcoal or mechanical impurities.[1]

    • Critical: Pre-heating the funnel prevents premature crystallization clogging the stem.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Precipitation: Once at room temperature, yellow/ochre needles should form.[1] Cool to

    
     for 1 hour to maximize yield.
    
  • Collection: Filter via vacuum (Buchner funnel).

  • Washing: Wash the cake with cold acetic acid (5 mL) followed by copious water to remove acid traces.

  • Drying: Dry at

    
     under vacuum to remove tightly bound acetic acid.
    
Protocol B: Ethanol/Water (Salt Removal)

Purpose: Use this if the crude material contains significant inorganic salts (KCl/NaCl) from the acidification step of the Pfitzinger reaction.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid in Ethanol (95%) (approx. 20 mL per gram of solid).

  • Reflux: Heat to reflux.[1][2] The organic product will dissolve; inorganic salts will likely remain suspended.[1]

  • Hot Filtration: Filter the hot mixture to remove undissolved salts.

  • Concentration: Evaporate the filtrate to approximately 50% of its original volume.

  • Nucleation: Add warm water dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to room temperature. The product will crystallize as a microcrystalline powder.[1]

Mechanism of Purification

The Pfitzinger reaction involves the condensation of 5-bromoisatin with 2-acetylfuran in strong base (KOH), followed by acidification.

ReactionPath Isatin 5-Bromoisatin KOH KOH / EtOH (Reflux) Isatin->KOH Ketone 2-Acetylfuran Ketone->KOH Salt Potassium Salt (Soluble) KOH->Salt Condensation Acid Acidification (AcOH or HCl) Salt->Acid Product 7-Bromo-2-(furan-2-yl) quinoline-4-COOH (Crude Precipitate) Acid->Product Precipitation

Figure 2: Synthesis pathway highlighting the origin of impurities (salts vs. organics).[1]

Why Acetic Acid works: The target molecule is a weak base (quinoline N) and a weak acid (COOH). In glacial acetic acid, the solvent acts as a proton donor, effectively protonating the quinoline nitrogen. This disrupts the strong intermolecular zwitterionic bonding (


) that makes the solid insoluble, allowing it to dissolve at high temperatures.[1] Upon cooling, the lattice energy overcomes solvation, yielding pure crystals.[1]

Analytical Validation

Before releasing the batch, validate purity using these parameters:

  • Melting Point: Expect a high melting point range.[1] Similar analogs often melt

    
    .[1] A sharp range (
    
    
    
    ) indicates purity.[1]
  • 1H NMR (DMSO-d6):

    • Check for the disappearance of the acetyl methyl singlet (from starting ketone) around 2.5 ppm.

    • Confirm the absence of isatin NH protons (typically broad singlet >10 ppm).

    • The carboxyl proton is often very broad (13-14 ppm) or invisible due to exchange.[1]

  • Appearance: The pure compound should be a bright yellow to ochre crystalline solid.[1] Dark brown color indicates retained tar.[1]

References

  • Synthesis of 2-(furan-2-yl)quinoline-4-carboxylic acid: Hosseinzadeh, Z., et al. "Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis."[1][3][4] Journal of Chemical Health Risks, Vol 15, No 2 (2025).[1][4] [Link]

  • Pfitzinger Reaction Protocol (5-Bromoisatin): Hosseinzadeh, R., et al. "Simple and Efficient Method for the Preparation of 5-Bromoisatins."[1] Caspian Journal of Chemistry, 1 (2012) 67-71.[1][5] [Link]

  • General Recrystallization of Quinoline-4-carboxylic Acids: Mohammed, I. K., & Mousa, E. F. "Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation." Advanced Journal of Chemistry, Section A, 2025, 8 (1), 158-166.[1][6] (Referencing ethanol recrystallization protocols for quinoline acids). [Link]

  • Solubility and Biological Context: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids. National Institutes of Health (PMC). [Link][1]

Sources

Method

Application Notes and Protocols for 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid in Drug Discovery

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid as a versati...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid as a versatile scaffold in modern drug design. This document outlines the synthetic rationale, detailed experimental protocols for its preparation and modification, and methodologies for evaluating its potential therapeutic applications, with a particular focus on its promising antitubercular and anticancer activities.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention due to their diverse therapeutic potential, including potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The versatility of the quinoline ring system allows for substitutions at multiple positions, enabling the fine-tuning of their biological and pharmacokinetic profiles.[1]

The specific scaffold, 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, combines several key pharmacophoric features:

  • The Quinoline Core: A bicyclic aromatic system capable of various intermolecular interactions with biological targets.

  • The Carboxylic Acid Group at C4: This group can act as a hydrogen bond donor and acceptor, or form salt bridges, which are crucial for binding to many enzymes and receptors.[4] For instance, the carboxylic acid at the C4 position is often a strict requirement for the anticancer activity of dihydroorotate dehydrogenase (DHODH) inhibitors.[4]

  • The Furan Ring at C2: The furan moiety can engage in hydrogen bonding and π-π stacking interactions, contributing to the molecule's binding affinity and specificity. The incorporation of a furan ring can enhance pharmacological efficacy and redox activity.[5]

  • The Bromo-substituent at C7: The introduction of a halogen atom, such as bromine, at the 7-position can significantly modulate the compound's lipophilicity, metabolic stability, and electronic properties, often leading to enhanced biological activity.[3]

Synthesis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid

The synthesis of the title compound is most effectively achieved through the Pfitzinger reaction , a classic and versatile method for preparing substituted quinoline-4-carboxylic acids.[6] This reaction involves the condensation of a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7]

Synthetic Scheme

The overall synthetic strategy involves the reaction of 7-bromoisatin with 2-acetylfuran in a basic medium.

Pfitzinger Reaction cluster_reactants Reactants cluster_products Product Bromoisatin 7-Bromoisatin Plus1 + Bromoisatin->Plus1 Acetylfuran 2-Acetylfuran Reaction Acetylfuran->Reaction Pfitzinger Reaction Base Base (e.g., KOH) Plus1->Acetylfuran Product 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid Reaction->Product MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid C Inoculate 96-well plate A->C B Prepare M. tuberculosis inoculum B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent D->E F Incubate for 24 hours E->F G Observe color change (Blue -> Pink) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H SAR cluster_core Quinoline Core Core Quinoline-4-carboxylic acid C2 C2: Bulky, hydrophobic groups (e.g., furan) - Potent activity Core->C2 Substitution at C2 C4 C4: Carboxylic acid - Essential for activity (e.g., DHODH inhibition) Core->C4 Group at C4 C7 C7: Halogen (e.g., Bromo) - Modulates lipophilicity - Can enhance activity Core->C7 Substitution at C7

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 7-bromo-quinolines in aqueous buffers

Technical Support Center: Solubility Optimization for 7-Bromo-Quinolines Role: Senior Application Scientist Ticket ID: #BQ-SOL-001 Status: Open Subject: Resolving precipitation, aggregation, and assay variability for 7-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 7-Bromo-Quinolines

Role: Senior Application Scientist Ticket ID: #BQ-SOL-001 Status: Open Subject: Resolving precipitation, aggregation, and assay variability for 7-bromo-quinoline scaffolds.[1]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub. If you are working with 7-bromo-quinoline derivatives, you are likely encountering a classic medicinal chemistry paradox: the bromine atom that improves your compound's potency (via halogen bonding or metabolic blocking) is simultaneously destroying its aqueous solubility.[1]

The physicochemical reality:

  • Lipophilicity (LogP): The 7-bromo substitution significantly increases lipophilicity (LogP ~3.[1]0) compared to the parent quinoline.[1][2]

  • Ionization (pKa): Quinoline nitrogen is a weak base (pKa ~4.9).[3] The electron-withdrawing bromine at position 7 further lowers this pKa (likely < 4.5).[1]

  • The Consequence: At physiological pH (7.4), your compound is >99.9% neutral (uncharged). Without a charge to interact with water, the crystal lattice energy dominates, leading to rapid precipitation—often referred to as "brick dust."

This guide addresses the three most common failure modes: Immediate Precipitation , pH-Dependent Crashing , and Colloidal Aggregation .

Module 1: Immediate Precipitation (The "Crash")

User Question: "I prepared a 10 mM stock in DMSO. As soon as I pipetted it into my PBS buffer (pH 7.4), a white cloud formed. Vortexing didn't help. What went wrong?"

Diagnosis: You triggered a "kinetic solubility" failure.[1] When a high-energy solvent (DMSO) is rapidly diluted into a low-energy solvent (water), the compound experiences a massive supersaturation spike.[1] If the local concentration exceeds the amorphous solubility limit before mixing is complete, the compound nucleates and precipitates.

The Solution: The Intermediate Dilution Protocol Do not jump directly from 100% DMSO to 100% Buffer.[1] You need a "soft landing" or intermediate step to prevent the local concentration shock.[1]

Protocol: Step-Wise Dilution

  • Stock: Start with your 10 mM DMSO stock.

  • Intermediate: Dilute the stock 1:10 into a compatible organic solvent (e.g., Ethanol or PEG-400) or a 50/50 DMSO/Water mix. This creates a 1 mM sub-stock.[1]

  • Final: Dilute the sub-stock into your assay buffer.

Visual Workflow (Graphviz):

SerialDilution Fig 1. Intermediate dilution strategy to prevent kinetic precipitation shocks. Stock 10 mM Stock (100% DMSO) Crash Direct Dilution (PRECIPITATION RISK) Stock->Crash Direct Add Inter Intermediate Sub-Stock (1 mM in 50% DMSO/H2O or PEG-400) Stock->Inter 1:10 Dilution Final Assay Buffer (10 µM, <1% DMSO) Inter->Final 1:100 Dilution

Module 2: pH Dependency & Buffer Selection

User Question: "My compound dissolves fine in 0.1 M HCl, but precipitates in Phosphate Buffered Saline (PBS). Can I just run my assay at pH 5?"

Diagnosis: You are observing the Henderson-Hasselbalch equation in action.[1]

  • Acidic pH (pH < 4): The quinoline nitrogen is protonated (

    
    ). The charge allows high solubility.[1]
    
  • Neutral pH (pH 7.4): The nitrogen is deprotonated (

    
    ). The molecule is neutral and hydrophobic.[1]
    

The Solution: If your biological target tolerates it, lower the pH. However, most enzymatic or cellular assays require pH 7.4. In this case, you cannot rely on ionization.[1] You must rely on Supersaturation Maintenance .[1]

Data: Theoretical Solubility vs. pH

pH ConditionDominant SpeciesSolubility PredictionRecommended Action
pH 2.0 Cationic (

)
High (> 1 mg/mL)Use for LC-MS injection or stock verification.[1]
pH 4.5 Mixed (50/50)ModerateGood for storage if stability allows.[1]
pH 7.4 Neutral (

)
Low (< 10 µM)DANGER ZONE. Requires cosolvents or carriers.

Protocol: pH "Chasing" If you must work at pH 7.4, ensure your buffer has adequate capacity (e.g., 50 mM HEPES rather than 10 mM PBS) to prevent local pH changes upon adding the acidic quinoline salt.

Module 3: The "False Positive" (Aggregation)

User Question: "I see good inhibition in my enzyme assay (IC50 = 5 µM), but the results are not reproducible. Sometimes the activity disappears. Is my compound degrading?"

Diagnosis: You are likely dealing with Colloidal Aggregation .[1][4] Lipophilic planar molecules like 7-bromoquinolines tend to stack like plates in water, forming colloids (100–1000 nm particles).[1] These colloids non-specifically adsorb enzymes, leading to false inhibition.[5][6][7] This is a hallmark of "PAINS" (Pan-Assay Interference Compounds).

Key Indicator: The inhibition curve is steep (Hill slope >> 1) or bell-shaped.[1]

The Solution: The Detergent Test Aggregates are sensitive to detergents.[1][8] If adding a small amount of non-ionic detergent eliminates the inhibition, your "activity" was an artifact of aggregation [1].

Protocol: Detergent Sensitivity Screen

  • Control: Run assay with compound at IC50 concentration.

  • Test: Run assay with compound + 0.01% Triton X-100 (or Tween-80).[1]

  • Result Analysis:

    • Activity Retained: True inhibitor.[1]

    • Activity Lost: False positive (Aggregator).

Module 4: Advanced Formulation (Cyclodextrins)

User Question: "I need to inject this into a mouse (PK study). DMSO is toxic at high doses.[1] How do I formulate 7-bromoquinoline at 5 mg/kg?"

Diagnosis: Simple cosolvents (DMSO/PEG) often fail in vivo because the compound precipitates immediately upon dilution in the bloodstream.

The Solution: Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][9] The hydrophobic cavity of the beta-cyclodextrin is the perfect size to host the bicyclic quinoline/bromine moiety, shielding the hydrophobic regions from water while the outer hydroxyls maintain aqueous solubility [2].

Protocol: 20% HP-β-CD Formulation

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of 50 mM Acetate Buffer (pH 4.5). Note: Slightly acidic pH helps initial dissolution.[1]

  • Compound Addition: Add 7-bromoquinoline powder slowly with vigorous stirring.

  • Equilibration: Stir for 4 hours at room temperature.

  • Adjustment: Slowly adjust pH to 7.0 using NaOH (if required for injection) while monitoring for precipitation. The cyclodextrin complex often maintains solubility even after pH adjustment (supersaturation).

  • Filtration: Filter through 0.22 µm PVDF filter.

Troubleshooting Logic Tree

Use this decision matrix to determine your next step.

SolubilityLogic Fig 2. Decision matrix for solubility optimization. Start Start: Solubility Issue Precip Visible Precipitation? Start->Precip CheckpH Check pH vs pKa (Is pH > 5?) Precip->CheckpH Yes Aggcheck Suspect Aggregation? (Variable Data) Precip->Aggcheck No (Solution clear but inactive) Cosolvent Increase DMSO/PEG or use Inter. Dilution CheckpH->Cosolvent Yes (Neutral pH) Cyclo Use HP-beta-Cyclodextrin CheckpH->Cyclo Still Precipitating Detergent Add 0.01% Triton X-100 Aggcheck->Detergent Test for False Positive Detergent->Cyclo Stabilize Monomer

References

  • Shoichet, B. K. (2006).[5] Screening in a spirit haunted world. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link

    • Key Insight: Defines the mechanism of colloidal aggregation and the use of detergents to identify false positives.[6][8]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Key Insight: Authoritative review on using cyclodextrins to solubilize lipophilic drugs like quinolines.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

    • Key Insight: The definitive text on pKa, logP, and solubility profiling in drug discovery.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

    • Key Insight: Contextualizes the solubility issues of lipophilic compounds (LogP > 3).

Sources

Optimization

Technical Support Center: Optimizing the Pfitzinger Reaction for Furan-Containing Substrates

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with the Pfitzinger reaction, specifically when employing furan-containing carbonyl substrates. The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with the Pfitzinger reaction, specifically when employing furan-containing carbonyl substrates. The synthesis of furoquinolines is a gateway to a class of compounds with significant pharmacological potential, including antimicrobial, antimalarial, and antiplatelet aggregation activities.[1] However, the inherent acid and base sensitivity of the furan ring presents unique challenges under typical Pfitzinger conditions.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results in your synthesis of furo[3,2-c]quinolines and related structures.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.

Question 1: My reaction mixture is turning dark brown or black, and I'm isolating mostly tar instead of my desired product. What is happening?

Answer: This is the most common issue when using furan-containing substrates and is almost certainly due to the degradation of the furan ring.

  • Causality: Furan and its derivatives are notoriously unstable under strongly acidic or basic conditions.[2][3] The classical Pfitzinger reaction is conducted in a strong base (like KOH or NaOH) to open the isatin ring.[4][5][6] Subsequently, during acidic workup to precipitate the quinoline-4-carboxylic acid, the furan ring is exposed to acid. Both environments can trigger acid-catalyzed polymerization or ring-opening of the furan moiety, leading to complex, insoluble polymeric materials (tar).[3][7][8] Electron-releasing groups on the furan ring can exacerbate this instability.[3]

  • Troubleshooting Steps:

    • Modified Reactant Addition: Do not mix all reactants at once. First, dissolve the isatin in the base (e.g., potassium hydroxide in ethanol/water) and stir until the color changes from purple to a yellow-brown, indicating the formation of the potassium isatinate.[9][10] This pre-reaction step ensures the isatin ring is opened before introducing the sensitive furan carbonyl.[11]

    • Temperature Control: Avoid excessive heat. High temperatures accelerate decomposition.[11] If the standard protocol calls for reflux, consider running the reaction at a lower temperature (e.g., 50-60°C) for a longer duration. Monitor progress carefully by Thin Layer Chromatography (TLC).

    • Careful pH Control during Workup: During the final precipitation step, add the acid (e.g., acetic acid or dilute HCl) slowly and with vigorous stirring to a cooled solution (ice bath).[10][11] This prevents localized areas of high acidity that can rapidly degrade the furan ring. Aim for a final pH of 4-5.

    • Solvent Choice: While ethanol is common, exploring other protic solvents or aqueous mixtures might help solubilize intermediates and reduce tar formation.[11]

Question 2: The yield of my furoquinoline product is consistently low, although I am not observing significant tar formation.

Answer: Low yields, in the absence of widespread decomposition, often point to incomplete reaction, unfavorable equilibria, or competing side reactions that are less obvious than tarring.

  • Causality: The key steps in the Pfitzinger reaction are the opening of the isatin ring, formation of an imine/enamine intermediate with the carbonyl compound, and subsequent cyclization.[4][5] Any inefficiency in these steps will lower the overall yield.

    • Incomplete Isatin Conversion: If the isatin is not fully converted to the ring-opened isatinate, it cannot react with the furan carbonyl.[11]

    • Stoichiometry: The molar ratio of reactants is critical. An insufficient amount of the furan carbonyl can leave unreacted isatin.[11]

    • Side Reactions: The furan carbonyl, especially furan-2-carbaldehyde, can undergo self-condensation or other reactions under the basic conditions, consuming the starting material.

  • Troubleshooting Steps:

    • Optimize Reactant Stoichiometry: Use a slight excess (e.g., 1.2 to 1.5 equivalents) of the furan-containing carbonyl compound to drive the reaction to completion and ensure all the isatinate intermediate is consumed.[11]

    • Extend Reaction Time: Furan-containing substrates, particularly if sterically hindered, may react more slowly. Monitor the reaction by TLC over an extended period (e.g., 24-48 hours) to determine the point of maximum product formation before decomposition begins.[11]

    • Purity of Reactants: Ensure both the isatin and the furan carbonyl are of high purity. Impurities can inhibit the reaction or introduce competing side reactions.[11]

    • Consider a Milder Base: While strong bases are traditional, for particularly sensitive substrates, it may be worth exploring if a slightly milder basic system can effect the initial ring opening without promoting as many side reactions.

Question 3: I see a significant amount of unreacted isatin in my crude product after workup. How can I improve the conversion?

Answer: This is a clear indication that the initial steps of the reaction are not proceeding efficiently.

  • Causality: The primary cause is the failure of the isatin to either open or subsequently condense with the furan carbonyl.

    • Insufficient Base: The concentration and amount of base may not be sufficient to drive the initial hydrolysis of the isatin's amide bond.[11]

    • Low Reactivity of Carbonyl: The specific furan-containing ketone or aldehyde you are using might be sterically hindered or electronically deactivated, slowing down its condensation with the aniline intermediate.

  • Troubleshooting Steps:

    • Increase Excess of Carbonyl Compound: This is the most direct way to push the equilibrium towards product formation. Try increasing the excess of the furan carbonyl to 2.0 equivalents.[11]

    • Optimize Base Concentration: Ensure the concentration of your base (e.g., KOH) is adequate. You may need to experiment with the optimal concentration for your specific substrate combination.[11]

    • Confirm Isatin Ring Opening: Before adding the furan carbonyl, ensure the characteristic color change from purple/orange to yellow/brown has occurred, signaling the formation of the isatinate.[9] If this is slow, you may need to stir this initial mixture for longer (e.g., 1 hour) before proceeding.[10]

Troubleshooting Summary Table
Symptom Probable Cause(s) Key Solutions
Reaction turns black/dark; significant tar formation Furan ring degradation under strong base or acid.[2][3]1. Use sequential reactant addition (pre-form isatinate).[11] 2. Lower reaction temperature. 3. Perform acidic workup slowly in an ice bath.
Low yield of desired product without major tarring Incomplete reaction; unfavorable stoichiometry; competing side reactions.1. Use a 1.2-1.5x excess of the furan carbonyl.[11] 2. Increase reaction time and monitor by TLC.[11] 3. Ensure high purity of all reactants.
Significant unreacted isatin remains Insufficient conversion of isatin; low reactivity of the furan carbonyl.1. Increase excess of the furan carbonyl (up to 2.0 eq).[11] 2. Optimize base concentration.[11] 3. Ensure complete isatin ring opening before adding the carbonyl.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pfitzinger reaction?

The Pfitzinger reaction involves the base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound that possesses an α-methylene group. The mechanism proceeds in several key steps:

  • Ring Opening: The base (e.g., KOH) hydrolyzes the amide bond in the five-membered ring of isatin to form a keto-acid intermediate (an isatinate salt).[4][5][6]

  • Condensation: The carbonyl compound reacts with the aniline portion of the opened isatinate to form an imine. This imine can tautomerize to an enamine.[4][6]

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, attacking the ketone. Subsequent dehydration aromatizes the newly formed ring, yielding the final quinoline-4-carboxylic acid.[4][5]

Q2: Why are furan-containing substrates particularly challenging?

The primary challenge is the chemical instability of the furan ring. Furans are electron-rich aromatic systems that are highly susceptible to electrophilic attack.[2] Under the acidic conditions often used in workups or alternative reaction pathways, the ring can be protonated, leading to a cascade of reactions including ring-opening to form dicarbonyl compounds or polymerization.[3][8] This sensitivity necessitates milder and more carefully controlled reaction conditions compared to more robust aryl or alkyl carbonyl substrates.

Q3: Are there modern alternatives to the classical Pfitzinger reaction for synthesizing furoquinolines?

Yes, while the Pfitzinger reaction is a classic method, other strategies have been developed. For instance, acid-catalyzed tandem reactions, such as a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure, can be used to construct the furo[3,2-c]quinolone skeleton from different starting materials like 4-hydroxyquinolones and propargylic alcohols.[1] Additionally, the Pictet–Spengler reaction has been adapted to synthesize tetrahydrofuro[3,2-c]pyridines, which are related heterocyclic systems.[12] These alternative methods may offer milder conditions that are more compatible with the sensitive furan moiety.

Experimental Protocols & Visualization

Optimized Protocol for Pfitzinger Synthesis of 2-(Furan-2-yl)quinoline-4-carboxylic acid

This protocol incorporates the troubleshooting steps discussed above to minimize substrate degradation and maximize yield.

Materials:

  • Isatin (1.0 eq)

  • Furan-2-carbaldehyde (1.5 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (Absolute)

  • Deionized Water

  • Glacial Acetic Acid

  • Diethyl Ether (for extraction)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (3.0 eq) in a 2:1 mixture of absolute ethanol and deionized water.

  • Isatin Ring Opening: Add isatin (1.0 eq) to the stirred basic solution at room temperature. The solution will turn from orange/red to a deep purple and then gradually fade to a yellow-brown color. Allow this mixture to stir for 1 hour to ensure complete formation of the potassium isatinate.[10]

  • Addition of Furan Carbonyl: Add furan-2-carbaldehyde (1.5 eq) to the reaction mixture.

  • Reaction: Gently heat the mixture to reflux (approx. 80-85°C) and maintain this temperature for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 ethyl acetate:hexane eluent system with a few drops of acetic acid). Look for the disappearance of the isatin spot and the appearance of a new, UV-active product spot.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Add deionized water to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted furan-2-carbaldehyde and other non-polar impurities.[10] e. Cool the aqueous layer in an ice bath. f. CRITICAL STEP: While stirring vigorously, slowly add glacial acetic acid dropwise to the aqueous layer until the pH is approximately 4-5. The product will precipitate as a solid. g. Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove any remaining salts.

  • Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common problems encountered during the reaction.

Pfitzinger_Troubleshooting Start Start Reaction Check_TLC Monitor by TLC after 4-6h Start->Check_TLC Problem Identify Issue Check_TLC->Problem Reaction Stalled or Low Conversion Tar Symptom: Tar Formation Check_TLC->Tar Reaction Darkening / Tarring Success Continue Reaction & Workup Check_TLC->Success Good Product Formation No_Product Symptom: Unreacted Isatin Problem->No_Product No/Little Product Tar_Cause Cause: Furan Degradation (Acid/Base Sensitivity, High Temp) Tar->Tar_Cause Tar_Solution Solution: 1. Pre-form Isatinate 2. Lower Reaction Temp 3. Slow, Cold Acidic Workup Tar_Cause->Tar_Solution No_Product_Cause Cause: Incomplete Reaction (Stoichiometry, Low Reactivity) No_Product->No_Product_Cause No_Product_Solution Solution: 1. Increase Furan Carbonyl Excess (1.5-2.0x) 2. Increase Reaction Time 3. Check Reactant Purity No_Product_Cause->No_Product_Solution

Caption: A troubleshooting decision tree for the Pfitzinger reaction with furan substrates.

References
  • Pennanen, S. & Nyman, G. (1972). Studies on the Furan Series. Part I. The Acidic Condensation of Aldehydes with Methyl 2-Furoate. Acta Chemica Scandinavica, 26, 1018-1022.
  • BenchChem. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. BenchChem.
  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]

  • BenchChem. (2025). Stability issues of furan rings in acidic or basic conditions. BenchChem.
  • Wang, L., et al. (2018). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 8(39), 21955-21963. Available from: [Link]

  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • ResearchGate. (n.d.). Acid-catalyzed condensation reactions with furan. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(45), 39333-39341. Available from: [Link]

  • Sepsy, K., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 937-944. Available from: [Link]

  • ScienceMadness Discussion Board. (2024). The Pfitzinger Reaction.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Available from: [Link]

  • Batra, S., et al. (2014). Advances in the Syntheses of Quinoline and Quinoline-Annulated Ring Systems. ChemInform, 45(36). Available from: [Link]

  • Uo Chemists. (2024). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Available from: [Link]

  • ChemEurope. (n.d.). Pfitzinger reaction. chemeurope.com. Available from: [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Low-Solubility Quinoline Carboxylic Acids

Status: Operational Agent: Senior Application Scientist Ticket Subject: Overcoming "Brick Dust" Properties in Quinoline Carboxylic Acid (QCA) Purification Executive Summary Quinoline carboxylic acids (QCAs) represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Overcoming "Brick Dust" Properties in Quinoline Carboxylic Acid (QCA) Purification

Executive Summary

Quinoline carboxylic acids (QCAs) represent a classic "solubility paradox" in medicinal chemistry. They possess a zwitterionic nature—containing both a basic quinoline nitrogen (


) and an acidic carboxyl group (

). This leads to strong intermolecular hydrogen bonding and

-stacking, resulting in high melting points and poor solubility in standard organic solvents (DCM, EtOAc, MeOH).

This guide addresses the specific failure modes associated with purifying these "brick dust" intermediates.

Module 1: The Dissolution Protocol

User Question: "I cannot get my crude reaction mixture to dissolve in methanol or dichloromethane for analysis or transfer. It stays as a suspension no matter how much solvent I add."

Technical Diagnosis: You are fighting the crystal lattice energy. QCAs are often insoluble in low-boiling, non-polar, or moderately polar solvents because the zwitterionic lattice is more stable than the solvation energy these solvents can provide.

Troubleshooting Protocol: Stop adding DCM. Use a "Solvent Switch" strategy based on disruption of hydrogen bonds.

Solvent SystemApplicationMechanism
DMSO or DMF LCMS/NMR AnalysisHigh dielectric constant disrupts lattice; excellent solubilizer.
Hot Acetic Acid (AcOH) RecrystallizationProtonates the basic nitrogen, breaking the zwitterion; high boiling point allows thermal dissolution.
Aqueous NaOH (1M) Bulk TransferDeprotonates the carboxylic acid (

), forming a highly soluble sodium salt.
TFA (Trifluoroacetic acid) NMR/LCMSStrong acid fully protonates the system, ensuring solubility for analysis.
Module 2: The "pH Swing" (Isoelectric Precipitation)

User Question: "I tried acid-base extraction. I dissolved the solid in base, filtered it, and then added HCl. The solution turned clear, but no precipitate formed. Where is my product?"

Technical Diagnosis: You likely "overshot" the pH. QCAs are amphoteric .

  • pH > 8: Soluble Anion (Carboxylate).

  • pH < 2: Soluble Cation (Quinolinium salt).

  • pH 4–6 (Isoelectric Point): Insoluble Zwitterion (Net neutral).

If you acidify to pH 1 (standard protocol for benzoic acids), the quinoline nitrogen protonates, and the molecule goes back into the water phase.

Corrective Workflow:

  • Dissolution: Dissolve crude in 1M NaOH (pH > 10). Filter off insoluble impurities (catalysts, non-acidic byproducts).

  • Titration: Slowly add 1M HCl while monitoring with a pH meter.

  • The Sweet Spot: Stop exactly at the isoelectric point (typically pH 4.5–5.5). The solution should become cloudy.

  • Aging: Allow the slurry to stir for 30 minutes to ripen the crystals before filtration.

Visual Logic: The Amphoteric Trap

pH_Swing Crude Crude Solid (Impure) Base Add 1M NaOH (pH > 10) Crude->Base Filter Filter Insoluble Impurities Base->Filter Filtrate Filtrate (Anionic Form) Filter->Filtrate Acidify Add HCl to pH 4.5 - 5.5 Filtrate->Acidify Overshoot ERROR: pH < 2 Acidify->Overshoot Too Acidic Precipitate Precipitate Formed (Zwitterion) Acidify->Precipitate Correct pI SolubleCat Soluble Cation (No Precipitate) Overshoot->SolubleCat

Figure 1: The logic of isoelectric precipitation. Note the critical failure point at "Overshoot" where the product redissolves.

Module 3: Chromatographic Challenges

User Question: "I'm running a silica column. The compound streaks from the baseline to the solvent front, and I can't separate it from impurities."

Technical Diagnosis: This is "tailing" caused by dual interaction.[1] The carboxylic acid binds to silica via hydrogen bonding, and the basic quinoline nitrogen interacts with acidic silanol groups (


).

Troubleshooting Guides:

Option A: Modified Normal Phase (The "Goldilocks" Additive)

Standard silica requires aggressive modification.

  • Mobile Phase: DCM / MeOH (90:10).

  • Modifier: Add 1% Acetic Acid (to suppress silanol ionization) OR 1% Triethylamine (to block silanol sites). Do not mix them.

  • Loading: Solid load. Dissolve sample in DMSO, mix with Celite, dry under high vacuum (lyophilize if necessary to remove DMSO), and pack as a dry powder. Liquid loading in DCM will fail due to solubility.

Option B: Reverse Phase (The Superior Choice)

QCAs behave better on C18, but solubility limits injection volume.

  • Column: C18 (Preparative).

  • Mobile Phase: Water/Acetonitrile.

  • Buffer (Critical): Use 0.1% Formic Acid (keeps it soluble/protonated) or 10mM Ammonium Bicarbonate (pH 10, keeps it soluble/deprotonated). Avoid neutral pH where it precipitates on the column.

Module 4: Polishing & Palladium Removal

User Question: "My product is grey/brown after Suzuki coupling. How do I remove residual Palladium? Also, how do I recrystallize this 'brick'?"

Protocol 1: Palladium Scavenging QCAs coordinate Pd tightly. Standard washes fail.

  • Dissolve: Take up the material in hot DMSO or DMF.

  • Scavenger: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) equivalents. Stir at 50°C for 2 hours.

  • Precipitate: Pour the mixture into excess water. The product precipitates; the Pd-Scavenger complex remains bound to the silica (if using solid scavengers) or stays in solution (if using water-soluble chelators).

Protocol 2: High-Temperature Recrystallization

  • Solvent: Acetic Acid (Glacial) or DMF/Water .

  • Method:

    • Suspend solid in Acetic Acid.

    • Heat to reflux (118°C). Most QCAs dissolve here due to protonation.

    • Filter hot (to remove dust/Pd black).

    • Cool slowly. The zwitterion reforms and crystallizes.

    • Wash with cold ethanol to remove acetic acid smell.

Decision Matrix: Purification Strategy

Purification_Strategy Start Crude QCA Reaction Mixture SolubilityCheck Check Solubility in 1M NaOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Yes Soluble->Yes No No Soluble->No FilterTrash Filter Insoluble Impurities Yes->FilterTrash DMSO_Check Soluble in Hot DMSO? No->DMSO_Check AcidBase Method A: pH Swing (pI ~4.5) FilterTrash->AcidBase Recryst Method B: Recrystallization (AcOH or DMF/H2O) DMSO_Check->Recryst Yes SolidLoad Method C: Solid Load Chromatography (DCM/MeOH + 1% AcOH) DMSO_Check->SolidLoad No (Rare)

Figure 2: Decision tree for selecting the appropriate purification method based on solubility profiles.

References
  • BenchChem. (2025).[2][3] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from

  • Google Patents. (2005). Method for purifying quinolinecarboxylic acid derivative (WO2005073239A1). Retrieved from

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing!. Retrieved from

  • Phenomenex. (2025).[4][5][6] Protein Precipitation Method: Isoelectric Point Protocols. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

FTIR spectral peaks for carboxylic acid and furan groups in quinolines

The following guide details the spectroscopic characterization of Quinoline-Furan-Carboxylic Acid (QFCA) derivatives. It is designed for researchers synthesizing bioactive heterocycles who require a definitive reference...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of Quinoline-Furan-Carboxylic Acid (QFCA) derivatives. It is designed for researchers synthesizing bioactive heterocycles who require a definitive reference for structural validation.

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Application Scope

In drug discovery, the fusion of a quinoline scaffold with furan and carboxylic acid moieties creates a pharmacophore with potent biological activities (e.g., antitubercular, antioxidant). However, confirming this tri-functional architecture is analytically challenging due to overlapping electronic effects.

This guide provides a rigorous FTIR spectral profile for these hybrids (specifically 2-(furan-2-yl)quinoline-4-carboxylic acid and analogs), comparing FTIR's utility against NMR and Mass Spectrometry. It establishes FTIR not just as a fingerprinting tool, but as a critical "first-pass" gate for validating functional group integrity before costly downstream assays.

The Spectral Landscape: FTIR Peak Assignments

The FTIR spectrum of a QFCA derivative is complex, featuring vibrational modes from three distinct chemical environments. The table below synthesizes field data for these specific moieties.

Table 1: Diagnostic FTIR Peaks for QFCA Derivatives
Functional GroupVibration ModeFrequency (

)
Intensity/ShapeStructural Insight
Carboxylic Acid O-H Stretch2500 – 3300 Broad, VariableDiagnostic "Acid Beard." Indicates H-bonded dimer network in solid state.
C=O Stretch1680 – 1720 Strong, SharpConjugation with the quinoline ring lowers this from the typical 1710-1760 range.
C-O Stretch1210 – 1320 Medium-StrongCoupled vibration; confirms acid functionality vs. ketone/aldehyde.
O-H Bend (oop)~900 – 950 Broad, Medium"Wagging" motion; confirms dimer presence.
Furan Ring Ring Breathing1010 – 1030 SharpCritical Marker. Distinguishes furan from other 5-membered heterocycles.
C-O-C Stretch1180 – 1230 StrongAsymmetric ether stretch within the ring.
C=C Stretch1560 – 1600 MediumOften overlaps with quinoline signals; look for doublets.
Quinoline Ring C=N Stretch1620 – 1660 Medium-StrongThe "imine-like" bond of the heterocycle.
C=C Aromatic1500, 1580 Sharp, MultipleSkeletal vibrations of the fused benzene-pyridine system.
C-H (Ar) Stretch3030 – 3100 Weak, SharpAbove 3000

, distinct from aliphatic contaminants.

Expert Insight: In QFCA derivatives, the C=O peak often shifts to lower wavenumbers (~1690


) due to resonance donation from the quinoline ring. If you observe a peak >1730 

, suspect a non-conjugated isomer or esterification byproduct.

Comparative Analysis: FTIR vs. Alternatives

While NMR is the gold standard for connectivity, FTIR offers superior performance in specific "Go/No-Go" decision points during synthesis.

Table 2: Performance Comparison of Analytical Methods
FeatureFTIR Spectroscopy

H NMR (400 MHz)
Mass Spectrometry (ESI)
Primary Utility Functional Group ValidationConnectivity & PurityMolecular Weight & Formula
Solid State Analysis Excellent (Polymorphs visible)N/A (Requires solution)N/A (Ionized gas phase)
Solubility Req. None (Solid sampling)High (Difficult for zwitterionic acids)High (for injection)
Acid Detection Direct (O-H dimer, C=O)Indirect (Exchangeable proton often invisible)Indirect (Deprotonated ion)
Throughput High (< 2 mins/sample)Low (10-30 mins/sample)Medium
Cost LowHighMedium-High
The "Solubility Trap"

Many quinoline-4-carboxylic acids are zwitterionic and exhibit poor solubility in standard NMR solvents (


, DMSO-

).
  • NMR Failure Mode: The carboxylic proton often broadens into the baseline or exchanges with wet DMSO, leading to ambiguity.

  • FTIR Advantage: FTIR analyzes the solid precipitate directly. The presence of the broad O-H stretch (2500-3300

    
    ) and C=O peak definitively confirms the acid group exists and hasn't decarboxylated during the high-heat Pfitzinger reaction.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol designed to minimize moisture interference (which mimics the acid O-H stretch).

Method: KBr Pellet Transmission (Preferred for Solid Acids)
  • Desiccation: Dry the synthesized QFCA derivative in a vacuum oven at 60°C for 4 hours. Rationale: Removes surface water that obscures the 3000-3500

    
     region.[1]
    
  • Background Correction: Collect a background spectrum of the empty sample holder (air) or pure KBr.

  • Sample Preparation:

    • Mix 1-2 mg of sample with 100-200 mg of spectroscopic-grade KBr (dried).

    • Grind in an agate mortar until a fine, non-reflective powder is obtained. Causality: Coarse particles cause Christiansen scattering, distorting peak baselines.

  • Pellet Formation: Press at 8-10 tons for 2 minutes. The pellet must be translucent.

  • Acquisition:

    • Resolution: 4

      
      
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Range: 4000 – 400

      
      .[2][3]
      
Self-Validation Check (The "Traffic Light" System)
  • 🔴 Red Flag: Broad peak at 3400

    
     (distinct from the acid "beard") 
    
    
    
    Wet KBr. Redry and repeat.
  • 🟡 Yellow Flag: Split carbonyl peak (e.g., 1700 and 1730

    
    ) 
    
    
    
    Mixed Phase. Possible mixture of free acid and salt/ester forms.
  • 🟢 Green Light: Sharp furan breathing mode at ~1020

    
     + Broad O-H dimer stretch 
    
    
    
    Valid Spectrum.

Logic Pathways & Visualization

Diagram 1: Structural Elucidation Logic Tree

This decision tree guides the researcher through peak interpretation to confirm the QFCA structure.

QFCA_Logic Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) Check_CO Check 1680-1720 cm⁻¹ Is a strong C=O peak present? Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ Is there a broad 'Acid Beard'? Check_CO->Check_OH Yes Result_Decarb CRITICAL FAILURE: Decarboxylation Likely Check_CO->Result_Decarb No (Peak Absent) Result_Acid CONFIRMED: Carboxylic Acid Present Check_OH->Result_Acid Yes Result_Ester SUSPECT: Ester or Salt Form Check_OH->Result_Ester No (Sharp peaks only) Check_Furan Check 1010-1030 cm⁻¹ Is the Furan Breathing mode visible? Result_Final Target Structure Validated: Quinoline-Furan-Acid Hybrid Check_Furan->Result_Final Yes (Peak ~1020 cm⁻¹) Check_Furan->Result_Final No (Check Synthesis) Result_Acid->Check_Furan

Caption: Logical workflow for confirming the tri-functional QFCA structure using FTIR markers.

Diagram 2: Experimental Workflow for Solid-State Analysis

Workflow Synth Synthesis (Pfitzinger Reaction) Purify Purification (Recrystallization) Synth->Purify Dry Desiccation (60°C, Vacuum, 4h) Purify->Dry Critical Step Prep Sample Prep (KBr Pellet / ATR) Dry->Prep Acquire Data Acquisition (32 Scans, 4 cm⁻¹) Prep->Acquire Validate Validation (Check 1020 & 1700 cm⁻¹) Acquire->Validate

Caption: Step-by-step experimental protocol ensuring moisture-free, high-resolution spectral data.

References

  • NIST Chemistry WebBook. (2025). Infrared Spectrum of Quinoline (C9H7N). National Institute of Standards and Technology.[4] Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological Activity. Retrieved from [Link][5]

  • Spectroscopy Online. (2020). The C=O[6][7][8][9][10][11] Bond, Part III: Carboxylic Acids.[9] Retrieved from [Link]

  • ResearchGate. (2025). Vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromo vs. 7-Chloro Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their potential in therapeutic areas including oncology, microbiology, and immunology.[1][3][4] The biological profile of these molecules can be meticulously tailored by altering the substituents on the quinoline ring.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of two closely related subclasses: 7-bromo and 7-chloro quinoline-4-carboxylic acids. We will explore how the substitution of a chlorine atom with a bromine atom at the 7-position—a seemingly subtle modification—can profoundly impact physicochemical properties, drug-target interactions, and ultimately, biological efficacy.

The Halogen Effect: Foundational Physicochemical Differences

The choice between chlorine and bromine is a critical decision in rational drug design. While both are halogens and share certain characteristics, their subtle differences in size, electronegativity, and polarizability are the root of their differential SAR profiles. These properties directly influence non-covalent interactions (like hydrogen and halogen bonds), membrane permeability, and metabolic stability.

PropertyChlorine (Cl)Bromine (Br)Implication in Drug Design
Atomic Radius (Å) 1.751.85Bromine's larger size can provide a better fit in larger hydrophobic pockets and may lead to steric hindrance.
Electronegativity (Pauling) 3.162.96Chlorine is more electron-withdrawing, which can affect the pKa of the molecule and the strength of hydrogen bonds.
Van der Waals Radius (Å) 1.751.85Influences the overall size and shape of the molecule, impacting binding affinity and selectivity.
Polarizability (ų) 2.183.05Bromine is significantly more polarizable, making it a stronger halogen bond donor, which can lead to more potent and specific interactions with biological targets.
Lipophilicity (Hansch π) +0.71+0.86Bromine substitution generally leads to a slight increase in lipophilicity compared to chlorine, which can affect solubility and cell permeability.

Synthetic Pathways to the Core Scaffold

The synthesis of 7-halo-quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Gould-Jacobs reactions being two of the most common and versatile methods. The Pfitzinger reaction, for instance, involves the condensation of a substituted isatin with a carbonyl compound to yield the desired quinoline-4-carboxylic acid.[5]

cluster_0 Pfitzinger Reaction Isatin 7-Halo-Isatin Intermediate Aldol-type Adduct Isatin->Intermediate Base (e.g., KOH) Carbonyl α-Methylene Carbonyl Compound Carbonyl->Intermediate Product 7-Halo-Quinoline-4-Carboxylic Acid Intermediate->Product Acid, Heat (Cyclization & Dehydration)

Caption: Generalized workflow of the Pfitzinger reaction for synthesizing 7-halo-quinoline-4-carboxylic acids.

Comparative Structure-Activity Relationship (SAR) Analysis

The substitution at the C7 position of the quinoline ring is pivotal for modulating biological activity. It is often involved in direct interactions within the target's binding site or influences the overall electronic and steric properties of the molecule.

Anticancer Activity

Quinoline-4-carboxylic acids have shown significant promise as anticancer agents, frequently acting through the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[1][6]

  • Key Pharmacophore: A carboxylic acid group at the C4 position is often a stringent requirement for DHODH inhibition, as it typically forms a salt bridge with a key arginine residue (R136) in the enzyme's active site.[2][6][7]

  • Role of C7-Halogen:

    • 7-Bromo Derivatives: Studies have revealed that bromine atoms at the C7 (and C5) positions can lead to significant antiproliferative activity against various cancer cell lines.[8] The larger, more polarizable bromine atom can form potent halogen bonds or engage in favorable hydrophobic interactions within the DHODH binding pocket, which is predominantly nonpolar.[6] This can enhance binding affinity compared to smaller halogens.

    • 7-Chloro Derivatives: The 7-chloroquinoline moiety is also a well-established scaffold in the design of anticancer agents. Derivatives have demonstrated notable activity against cell lines like MCF-7.[9] While chlorine is a weaker halogen bond donor than bromine, its strong electron-withdrawing nature can modulate the electronics of the entire quinoline system, influencing target engagement.

Comparative Anticancer Potency (IC₅₀ Values)

CompoundSubstitutionTarget Cell LineIC₅₀ (µM)Reference
Compound 7 5,7-DibromoC6 (Rat Glioma)1.83[8]
Compound 7 5,7-DibromoHeLa (Cervical Cancer)2.56[8]
Analog IDF 3B 7-ChloroMCF-7 (Breast Cancer)<10 µg/ml[9]
Analog IDF 3G 7-ChloroMCF-7 (Breast Cancer)<10 µg/ml[9]

Note: This table aggregates data from different studies and serves for qualitative comparison. Direct quantitative comparison requires testing under identical conditions.

Antimicrobial Activity

The quinoline core is famously the basis for the quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] For this class, the substituent at the C7 position is crucial for determining the spectrum of activity and potency.

  • 7-Chloro Derivatives: 7-chloro substitution is common in compounds designed for antimicrobial applications.[10] Research has shown that 7-chloro-4-aminoquinoline derivatives possess potent antibacterial and antifungal activity.[9] The presence of electron-withdrawing groups, such as chlorine, at this position has been observed to enhance antimicrobial efficacy.[9] Furthermore, 7-chloroquinoline derivatives have been evaluated for their antifungal activity against various Candida and Rhodotorula species.[11]

Experimental Protocols

To ensure scientific integrity, the biological evaluation of these compounds must follow standardized and validated protocols.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HT29) in 96-well plates at a density of 5,000–10,000 cells/well.[2]

  • Incubation: Allow cells to adhere by incubating overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 7-bromo and 7-chloro quinoline-4-carboxylic acids in culture medium. Replace the old medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight (37°C, 5% CO₂) Start->Incubate1 Treat Add Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 4 hours MTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate IC₅₀ Values Read->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a critical technique for confirming the chemical structure of synthesized compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns to confirm the expected proton environments of the 7-bromo or 7-chloro quinoline-4-carboxylic acid structure. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a high chemical shift (δ 10-13 ppm).[12]

Conclusion and Future Outlook

The substitution of chlorine with bromine at the 7-position of the quinoline-4-carboxylic acid scaffold is a potent strategy for modulating biological activity. The evidence suggests that the larger, more polarizable nature of bromine can be particularly advantageous in anticancer applications, potentially through the formation of stronger halogen bonds and enhanced hydrophobic interactions in target enzymes like DHODH. In contrast, 7-chloro derivatives are extensively validated in the antimicrobial field, where their potent electron-withdrawing properties contribute to efficacy.

This comparative analysis underscores a key principle in medicinal chemistry: minor structural modifications can lead to significant changes in a compound's pharmacological profile. Future research should focus on direct, head-to-head comparisons of 7-bromo and 7-chloro analogs in a wider range of biological assays. Co-crystallization studies with their respective biological targets would provide invaluable atomic-level insights into their differential binding modes, further guiding the rational design of next-generation quinoline-based therapeutics.

References

  • Karaburun, A. C., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Fatima, G. N., et al. (2021, February 1). Synthesis and Antimicrobial Activity of Some Novel 7-Chloro-4-aminoquinoline Derivatives.
  • Synthesis of Fluoroquinolones Deriv
  • 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.).
  • BenchChem Technical Support Team. (2025, December). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • Spectroscopic data for 7-Chloroquinoline-4-carboxylic acid. (n.d.). BenchChem.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Durham University.
  • BenchChem Technical Support Team. (2025, December).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (n.d.).
  • Kappe, T., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-63.
  • Chen, S. F., et al. (n.d.). Structure-activity relationship of quinoline carboxylic acids.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 20). Frontiers.

Sources

Validation

Comparative Crystallographic Guide: 2-Substituted Quinoline-4-Carboxylic Acids

Executive Summary & Technical Scope In drug development, the quinoline-4-carboxylic acid scaffold (often termed the cinchophen scaffold) is a privileged structure found in antimalarials, antivirals, and STAT3 inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In drug development, the quinoline-4-carboxylic acid scaffold (often termed the cinchophen scaffold) is a privileged structure found in antimalarials, antivirals, and STAT3 inhibitors. However, the solid-state performance of these acids is frequently misunderstood.

Unlike simple benzoic acids that form predictable centrosymmetric dimers (


 synthons), 2-substituted quinoline-4-carboxylic acids exhibit a competitive supramolecular landscape . The quinoline nitrogen (

) acts as a strong hydrogen bond acceptor, often disrupting the carboxylic acid homodimer to form catemeric chains (

or

motifs).

This guide objectively compares the crystallographic data of 2-substituted derivatives against the unsubstituted parent and ester alternatives. We analyze how steric bulk at the C2 position dictates the dihedral twist of the carboxylic acid, directly influencing lattice energy and solubility.

Comparative Structural Analysis

The following table aggregates single-crystal X-ray diffraction (SC-XRD) data. Note the correlation between the C2-Substituent and the Dihedral Angle (the twist of the COOH group relative to the quinoline plane). This twist is a critical determinant of packing efficiency.

Table 1: Crystallographic Parameters of Key Derivatives[1]
ParameterUnsubstituted (Ref 1)2-Phenyl (Cinchophen) (Ref 2)2-(4-Methylphenyl) (Ref 3)Methyl Ester (Alternative)
Formula




Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group




Z Value 4444
Unit Cell

(Å)
~7.42~10.454.100110.23
Unit Cell

(Å)
~12.50~13.2015.34649.85
Unit Cell

(Å)
~11.80~18.5020.303718.45

Angle
~114°~98.5°90.86°95.2°
COOH Dihedral 45.9° 53.6° 45.05° N/A (Ester)
1° H-Bond Motif O-H...N (Chain)O-H...N (Chain)O-H...N (Chain)

-

Stacking

Analyst Insight: The persistence of the


 space group across derivatives suggests a robust packing preference. However, notice the Dihedral Angle . The bulky 2-phenyl group in Cinchophen forces the COOH group to twist significantly (53.6°) compared to the methyl-phenyl derivative (45.05°). This twist disrupts planarity, reducing 

-

stacking efficiency and altering dissolution rates.

Supramolecular Synthon Logic

The primary failure mode in predicting the solid-state behavior of these drugs is assuming they act like benzoic acid. They do not.

The Competition: Homodimer vs. Catemer

In standard carboxylic acids, the


 donor pairs with the 

acceptor of a neighbor. In quinolines, the ring Nitrogen is a better base (acceptor) than the carbonyl oxygen.
  • Scenario A (The Dimer):

    
     (Rare in this scaffold).
    
  • Scenario B (The Chain):

    
     (Dominant).
    

This results in infinite 1D chains running along the crystallographic screw axis. These chains are then stapled together by weak


 forces.
Visualization: Synthon Competition Pathway

SynthonLogic Start Quinoline-4-Carboxylic Acid Molecule Donor H-Bond Donor: Carboxyl -OH Start->Donor Acceptor1 Acceptor A: Carboxyl C=O (Weak Base) Start->Acceptor1 Acceptor2 Acceptor B: Quinoline Nitrogen (Strong Base) Start->Acceptor2 Outcome1 Motif 1: Homodimer (R2,2(8)) Low Probability Donor->Outcome1 If steric hindrance blocks N-site Outcome2 Motif 2: Catemeric Chain (C(5) or C(7)) High Probability Donor->Outcome2 Electrostatic Preference Acceptor1->Outcome1 Acceptor2->Outcome2 Result Resulting Crystal Lattice: 1D Chains stabilized by Pi-Pi Stacking Outcome2->Result

Figure 1: Logical flow of supramolecular assembly. The quinoline nitrogen acts as a "synthon disruptor," preventing the formation of standard carboxylic acid dimers.

Experimental Protocols

To replicate the data presented above, strict control over the crystallization environment is required. Rapid precipitation (e.g., pH crash) yields amorphous or microcrystalline powder unsuitable for SC-XRD.

Protocol: Thermodynamic Crystallization

Objective: Grow single crystals of 2-(4-methylphenyl)quinoline-4-carboxylic acid suitable for diffractometry.

  • Synthesis (Pfitzinger Reaction):

    • Combine Isatin (1.0 eq) with 4-Methylacetophenone (1.1 eq) in 33% KOH (aq).

    • Reflux/Microwave at 140°C for 12 mins.

    • Acidify with Glacial Acetic Acid to pH 4-5.

    • Checkpoint: Isolate the crude precipitate.

  • Crystal Growth (Slow Evaporation):

    • Solvent System: Ethanol/DMF (9:1 v/v). The DMF prevents rapid crashing out.

    • Concentration: Prepare a near-saturated solution at 50°C.

    • Filtration: Pass through a 0.45 µm PTFE filter into a clean scintillation vial.

    • Incubation: Cover vial with parafilm; poke 3 small holes. Store at 20°C in a vibration-free zone.

    • Timeframe: 3–7 days.

  • Data Collection:

    • Mount crystal (approx 0.2 x 0.1 x 0.1 mm) on a glass fiber or MiTeGen loop.

    • Collect at 291 K (Room Temp) or 100 K (Cryo) using Mo K

      
       radiation (
      
      
      
      Å).
Visualization: Crystallography Workflow

CrystalWorkflow cluster_0 Phase 1: Growth cluster_1 Phase 2: Analysis Step1 Crude Solid (Pfitzinger Product) Step2 Dissolution (EtOH/DMF @ 50°C) Step1->Step2 Step3 Slow Evaporation (3-7 Days) Step2->Step3 Step4 Selection (Polarizing Microscope) Step3->Step4 Yields Needles/Prisms Step5 Diffraction (Mo K-alpha) Step4->Step5 Step6 Structure Solution (Direct Methods) Step5->Step6

Figure 2: Step-by-step workflow from crude synthesis to refined crystal structure.

Critical Performance Analysis

Solubility Implications

The crystallographic data reveals why these compounds are often "brick dust" (poorly soluble).

  • Observation: The O-H...N chains form strong, infinite polymers.

  • Consequence: To dissolve the crystal, the solvent must break not just a dimer pair, but an extended network of H-bonds.

  • Recommendation: For drug formulation, consider generating the Sodium Salt or using Amorphous Solid Dispersions (ASD) . The salt form blocks the proton donor, preventing chain formation and significantly increasing aqueous solubility.

Stability vs. Alternatives
  • vs. Esters: The methyl ester derivative (Table 1) lacks the H-bond donor. Its lattice is held together only by Van der Waals and

    
    -
    
    
    
    forces. Consequently, esters of this class typically have lower melting points (approx 80-100°C lower) than their free acid counterparts.
  • vs. 2-Chloro analogs: Substituting the phenyl ring for a Chlorine atom reduces steric bulk. This often flattens the dihedral angle toward 0–10°, increasing lattice energy through tighter

    
    -
    
    
    
    stacking, making the chloro-derivatives even less soluble than the phenyl-derivatives.

References

  • Dobson, A. J., & Gerkin, R. E. (1998).[1] Quinoline-4-carboxylic acid.[2][1][3][4][5][6][7][8][9][10][11] Acta Crystallographica Section C.

  • Blackburn, A. C., et al. (1996).[2][1][12] 2-Phenylquinoline-4-carboxylic acid (Cinchophen).[5] Acta Crystallographica Section C.

  • Al-Qawasmeh, R. A., et al. (2012).[2] 2-(4-Methylphenyl)quinoline-4-carboxylic acid.[2] Acta Crystallographica Section E.

  • Farah, A. A., & Pietro, W. J. (2001).[13] Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Acta Crystallographica Section E.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. The compound 7-Bromo-2-(furan-2-yl)qui...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. The compound 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, a complex heterocyclic molecule, presents a unique analytical challenge. Its structure, incorporating a quinoline core, a furan moiety, and a bromine substituent, necessitates a robust and accurate determination of its elemental composition. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for the elemental analysis of this compound: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy. We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in selecting the most appropriate technique for their specific needs.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis serves as a fundamental tool in the synthesis and quality control of active pharmaceutical ingredients (APIs). For a molecule like 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, accurate determination of its elemental composition (Carbon, Hydrogen, Nitrogen, and Bromine) is crucial for:

  • Structural Confirmation: Verifying the empirical formula and ensuring the successful synthesis of the target molecule.

  • Purity Assessment: Identifying the presence of inorganic impurities or residual catalysts that may affect the safety and efficacy of the drug.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4]

The theoretical elemental composition of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid (C₁₄H₈BrNO₃) is presented in Table 1. This serves as the benchmark against which experimental results from various analytical techniques are compared.

Table 1: Theoretical Elemental Composition of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic Acid

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01114168.15452.53
HydrogenH1.00888.0642.52
BromineBr79.904179.90424.96
NitrogenN14.007114.0074.37
OxygenO15.999347.99715.00
Total 320.126 100.00

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on a variety of factors, including the desired accuracy and precision, sample throughput, cost, and the specific elements of interest. Here, we compare the three most relevant techniques for the elemental analysis of our target molecule.

Combustion Analysis (CHNS/X)

Combustion analysis is a cornerstone technique for the determination of carbon, hydrogen, nitrogen, and sulfur in organic compounds.[5] Modern analyzers can also be equipped to determine halogens (X), making it a highly relevant method for 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid.

Principle: A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (typically around 1000°C) in a stream of pure oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and HBr) are passed through a series of traps and columns to separate them, and their concentrations are measured by thermal conductivity or infrared detectors.

Workflow for Combustion Analysis:

Caption: Workflow for Combustion Analysis.

Advantages:

  • High Precision and Accuracy for C, H, and N: It is considered the gold standard for determining the percentage of these elements in pure organic compounds.[1]

  • Direct Measurement: Provides a direct measure of the elemental composition of the bulk material.

  • Small Sample Size: Typically requires only a few milligrams of the sample.

Limitations:

  • Indirect Oxygen Determination: Oxygen is typically determined by difference, which can accumulate errors from the other elemental analyses.

  • Halogen Analysis Challenges: The determination of bromine can be more complex than for C, H, and N, and may require a separate analytical pathway or specialized detectors.

  • Destructive Technique: The sample is destroyed during the analysis.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, capable of detecting most elements in the periodic table.[6][7][8] While traditionally used for inorganic analysis, it can be adapted for the analysis of organic matrices after appropriate sample preparation.

Principle: The sample is first digested, typically using microwave-assisted acid digestion, to break down the organic matrix and bring the elements into solution.[9] The resulting solution is then introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific detection.

Workflow for ICP-MS Analysis:

Caption: Workflow for ICP-MS Analysis.

Advantages:

  • Exceptional Sensitivity: Capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[10]

  • Multi-element Analysis: Can simultaneously measure a wide range of elements.

  • Isotopic Analysis: Can differentiate between isotopes of the same element.

Limitations:

  • Complex Sample Preparation: The required acid digestion can be time-consuming and a potential source of contamination.[6]

  • Interferences: Polyatomic and isobaric interferences can affect accuracy, although modern instruments have advanced interference removal technologies.[10][11]

  • Not Ideal for C, H, N: While it can detect these elements, it is not the preferred method for determining their bulk composition in an organic compound due to high background levels and the availability of more direct methods like combustion analysis.

  • Destructive Technique: The sample is destroyed.

X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique used to determine the elemental composition of a wide variety of materials, including solids, liquids, and powders.[7][12][13] It is particularly well-suited for the analysis of heavier elements like bromine.

Principle: The sample is irradiated with high-energy X-rays, which cause the ejection of inner-shell electrons from the atoms. Electrons from higher energy levels then drop down to fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is proportional to the concentration of that element in the sample.

Workflow for XRF Analysis:

Caption: Workflow for XRF Analysis.

Advantages:

  • Non-destructive: The sample is not altered during the analysis and can be used for other tests.[7]

  • Minimal Sample Preparation: Solid samples can often be analyzed directly or with minimal preparation, such as pressing into a pellet.

  • Rapid Analysis: Measurements can be performed quickly, often in a matter of minutes.

  • Excellent for Halogens: Provides good sensitivity and accuracy for the determination of bromine.[12][13]

Limitations:

  • Lower Sensitivity for Light Elements: XRF is not suitable for the accurate determination of light elements like Carbon, Hydrogen, and Nitrogen in an organic matrix.

  • Matrix Effects: The intensity of the fluorescent X-rays can be affected by the composition of the surrounding matrix, which can influence accuracy.

  • Requires Calibration Standards: Accurate quantitative analysis often requires matrix-matched calibration standards.[12]

Performance Comparison and Experimental Data

To provide a practical comparison, Table 2 presents expected performance characteristics for each technique in the analysis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid. The data is a synthesis of information from various sources and represents typical values achievable with modern instrumentation. For illustrative purposes, we include hypothetical experimental data that would be expected for a high-purity sample, alongside the theoretical values.

Table 2: Performance Comparison and Illustrative Experimental Data

ParameterCombustion AnalysisICP-MS (after digestion)XRF Spectroscopy
Elements Determined C, H, N, (Br)Br, (Trace Metals)Br, (Heavier Elements)
Typical Sample Size 2-5 mg50-100 mg100-500 mg
Analysis Time per Sample ~10 minutes3-5 minutes (instrumental)1-5 minutes
Sample Preparation Time Minimal~1-2 hours (digestion)~15-30 minutes (pelletizing)
Destructive? YesYesNo
Illustrative Data (C%) 52.45 ± 0.20Not ApplicableNot Applicable
Illustrative Data (H%) 2.55 ± 0.15Not ApplicableNot Applicable
Illustrative Data (N%) 4.35 ± 0.10Not ApplicableNot Applicable
Illustrative Data (Br%) 24.85 ± 0.3024.90 ± 0.5025.10 ± 0.75
Theoretical (C%) 52.53--
Theoretical (H%) 2.52--
Theoretical (N%) 4.37--
Theoretical (Br%) 24.96--

Note: The illustrative data represents a hypothetical high-purity sample and the uncertainties reflect typical instrument performance.

Experimental Protocols

To ensure the trustworthiness and reproducibility of results, detailed and validated experimental protocols are essential. The following sections outline step-by-step methodologies for each analytical technique.

Combustion Analysis Protocol for C, H, N, and Br
  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic reference material with a known elemental composition, such as Acetanilide for C, H, and N, and a brominated organic standard for Br.

  • Sample Preparation: Accurately weigh 2-3 mg of the 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid sample into a tin capsule.

  • Analysis: Place the capsule into the autosampler of the elemental analyzer. The instrument will automatically drop the sample into a high-temperature combustion furnace (~1000°C) with a constant flow of pure oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂, SO₂, and halogen compounds) are passed through a reduction furnace to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are then separated using chromatographic columns and detected by a thermal conductivity detector (TCD) for C, H, and N, and an electrochemical or coulometric detector for Br.

  • Data Processing: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

ICP-MS Protocol for Bromine and Trace Metal Impurities
  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 50 mg of the sample into a clean, microwave-transparent digestion vessel.

    • Add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature before opening.

    • Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Instrument Calibration: Prepare a series of calibration standards for bromine and other target elements by diluting a certified multi-element standard solution. The concentration range should bracket the expected sample concentrations.

  • Analysis: Introduce the prepared sample and calibration standards into the ICP-MS. The instrument will nebulize the liquid sample into an aerosol, which is then transported to the argon plasma for ionization. The ions are then guided into the mass spectrometer for separation and detection.

  • Data Processing: The concentration of bromine and other elements in the sample is determined by comparing the signal intensity to the calibration curve.

XRF Protocol for Bromine
  • Sample Preparation (Pressed Pellet):

    • Weigh approximately 200 mg of the 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid sample.

    • Mix the sample with a binder (e.g., wax powder) in a 10:1 sample-to-binder ratio.

    • Press the mixture in a pellet press at approximately 10 tons of pressure for 1 minute to form a stable pellet.

  • Instrument Calibration: Calibrate the XRF spectrometer using a set of certified reference materials with varying known concentrations of bromine in a similar organic matrix.

  • Analysis: Place the prepared pellet into the sample holder of the XRF spectrometer. The instrument will irradiate the sample with X-rays and measure the resulting fluorescent X-ray spectrum.

  • Data Processing: The software will identify the characteristic Kα and Kβ lines of bromine and quantify its concentration based on the calibration curve.

Conclusion and Recommendations

The choice of the optimal analytical technique for the elemental analysis of 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid is contingent on the specific analytical goals.

  • For the accurate and precise determination of the bulk elemental composition (C, H, N) to confirm the empirical formula, Combustion Analysis is the unequivocal method of choice. While it can also determine bromine, its primary strength lies in the analysis of the major organic elements.

  • For the quantification of bromine and the screening for trace metallic impurities , ICP-MS offers unparalleled sensitivity. Its ability to detect a wide range of elements at very low levels makes it indispensable for ensuring the purity of the API and meeting regulatory limits for elemental impurities as outlined in USP <232> and ICH Q3D.[1][2][3][4]

  • For a rapid, non-destructive screening of bromine content , XRF Spectroscopy is a highly effective tool. Its ease of use and minimal sample preparation make it ideal for at-line process monitoring or for situations where sample preservation is critical.[7]

In a comprehensive drug development program, a multi-faceted approach is often the most prudent. Combustion analysis should be employed for the initial structural confirmation of the synthesized molecule. Subsequently, ICP-MS should be utilized for a thorough impurity profile, including bromine quantification and the detection of any residual catalysts or other metallic contaminants. XRF can serve as a valuable and efficient tool for routine quality control checks of bromine content throughout the manufacturing process. By understanding the strengths and limitations of each technique, researchers can ensure the development of a safe, effective, and well-characterized pharmaceutical product.

References

  • Shimadzu Scientific Instruments. (n.d.). Elemental Impurities in Pharmaceuticals – Sample Preparation Methods and Tips for ICP-MS. Retrieved from [Link]

  • Sanner, G., & Usbeck, H. (1985). [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. Pharmazie, 40(8), 544–548. Retrieved from [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Journal of Analytical Atomic Spectrometry. (2021, February 10). Development of a sample preparation method for accurate analysis of 24 elemental impurities in oral drug products by ICP-MS according to USP/ICH guidelines. Retrieved from [Link]

  • Unknown. (n.d.). Element analysis.
  • ASTM International. (2020, April 1). Standard Test Method for Free Halogens in Halogenated Organic Solvents and Their Admixtures. Retrieved from [Link]

  • Agilent Technologies. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Retrieved from [Link]

  • ALS Global. (n.d.). Implementation of ICH Q3D Guideline for Elemental Impurities. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Retrieved from [Link]

  • ResearchGate. (2025, August 5). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, April 10). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Retrieved from [Link]

  • AKJournals. (n.d.). Quantitative determination of bromine-labeled organic compounds by XRF. Retrieved from [Link]

  • ORCA. (2008, May 15). Bromine counts from XRF scanning as an estimate of the marine organic carbon content of sediment cores. Retrieved from [Link]

  • Chem LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Springer. (2012, September 27). Bromine, Chlorine, and Iodine Determination in Soybean and its Products by ICP-MS After Digestion Using Microwave. Retrieved from [Link]

  • MDPI. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. Retrieved from [Link]

  • Target Analysis. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • Agilent. (2014, April 17). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. Retrieved from [Link]

  • PMC. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PMC. (2024, September 16). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of pharmaceutical samples for elemental impurities analysis: Some potential approaches. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.